Product packaging for 2-(2-Methylphenyl)azepane(Cat. No.:CAS No. 133745-39-8)

2-(2-Methylphenyl)azepane

Cat. No.: B154173
CAS No.: 133745-39-8
M. Wt: 189.3 g/mol
InChI Key: CIBNCGKWGANWBA-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)azepane is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azepane ring, a seven-membered nitrogen-containing heterocycle, which is a privileged structure found in a variety of bioactive molecules . Azepane-based scaffolds are frequently investigated for their potential to interact with biological targets; for instance, structurally similar azepane-acridine hybrids have demonstrated remarkable in vitro antimicrobial activity, particularly against the bacterium S. aureus . Furthermore, other piperidine and azepine derivatives have been identified and patented as modulators of prokineticin receptors, which are protein targets relevant for conditions like pain and metabolic disorders . Research into functionalized azepanes continues to be a significant area of focus due to their broad therapeutic potential, which includes reported antidiabetic, anticancer, and antiviral activities . This makes this compound a valuable building block for researchers synthesizing novel compounds for biological evaluation. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B154173 2-(2-Methylphenyl)azepane CAS No. 133745-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBNCGKWGANWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the compound's structure, predicted properties, relevant synthetic protocols, and potential biological significance.

Chemical Structure and Properties

The core structure of 2-(2-Methylphenyl)azepane consists of a seven-membered azepane ring substituted at the 2-position with a 2-methylphenyl (o-tolyl) group. The presence of the chiral center at the C2 position of the azepane ring means that this compound can exist as a racemic mixture of two enantiomers.

Table 1: Predicted and Analogue Chemical Properties

Property2-Phenylazepane (Analogue)This compound (Predicted)Data Source
CAS Number 3466-82-8Not Available[1][2][3][4]
Molecular Formula C₁₂H₁₇NC₁₃H₁₉NCalculated
Molecular Weight 175.27 g/mol 189.30 g/mol [2][3]
Appearance Not SpecifiedPredicted to be a colorless to pale yellow oil or low melting solidInferred
Boiling Point Not AvailablePredicted to be slightly higher than 2-PhenylazepaneInferred
Melting Point Not AvailableNot Available-
Solubility Not SpecifiedPredicted to be soluble in organic solvents like methanol, ethanol, and dichloromethaneInferred

Synthesis and Experimental Protocols

The synthesis of 2-arylazepanes can be achieved through various synthetic routes. A common strategy involves the preparation of a suitable precursor followed by cyclization. The synthesis of N-Boc-2-phenylazepane, a key intermediate, has been described and can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of N-Boc-2-(2-Methylphenyl)azepane (Adapted from similar syntheses)

This protocol describes a plausible method for the synthesis of the N-Boc protected precursor of the target compound.

  • Preparation of the Precursor: A suitable starting material, such as a protected 6-amino-1-(2-methylphenyl)hexan-1-one, would be required. This can be synthesized from commercially available starting materials through standard organic chemistry transformations.

  • Reductive Amination and Cyclization: The keto-amine precursor is subjected to reductive amination conditions. A common method involves the use of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in a suitable solvent like methanol or dichloromethane. This step facilitates the formation of the azepane ring.

  • N-Boc Protection: The resulting secondary amine of the this compound is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-2-(2-methylphenyl)azepane.

Experimental Protocol: Deprotection to Yield this compound

  • Acidic Cleavage: The N-Boc protecting group is removed under acidic conditions. A common method involves dissolving the N-Boc-2-(2-methylphenyl)azepane in a solvent like dichloromethane or 1,4-dioxane and treating it with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Work-up: The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC). The solvent and excess acid are then removed under reduced pressure.

  • Neutralization and Extraction: The residue is dissolved in water and the pH is adjusted to basic (pH > 10) with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Final Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, this compound.

Spectral Data (Predicted)

While no specific spectral data for this compound is available, the following are predictions based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons of the 2-methylphenyl group would appear in the range of δ 7.0-7.5 ppm. - The methyl protons on the phenyl ring would appear as a singlet around δ 2.3 ppm. - The proton at the C2 position of the azepane ring would likely be a multiplet in the range of δ 3.5-4.0 ppm. - The protons of the azepane ring would appear as a series of multiplets in the upfield region (δ 1.5-3.0 ppm). - The N-H proton would appear as a broad singlet.
¹³C NMR - Aromatic carbons would appear in the range of δ 125-145 ppm. - The methyl carbon would appear around δ 20 ppm. - The C2 carbon of the azepane ring would be in the range of δ 60-70 ppm. - The other azepane ring carbons would appear in the range of δ 25-50 ppm.
Mass Spec (MS) - The molecular ion peak (M⁺) would be observed at m/z = 189.30. - Common fragmentation patterns would include the loss of the methylphenyl group or fragments of the azepane ring.
Infrared (IR) - N-H stretching vibration would be observed around 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=C stretching vibrations for the aromatic ring would be seen around 1450-1600 cm⁻¹.

Biological Activity and Drug Development Potential

Azepane and its derivatives are important structural motifs in a variety of bioactive molecules with a wide range of medicinal and pharmaceutical properties. The 2-arylazepane scaffold, in particular, is of interest in drug discovery. For instance, 4-phenylazepane is the core structure of a series of opioid analgesics[5]. Benzazepine derivatives, which share a similar seven-membered nitrogen-containing ring fused to a benzene ring, have shown diverse pharmacological activities, including anti-depressant, anti-hypertensive, and anti-cancer properties[6].

The introduction of a 2-methylphenyl group to the azepane ring could modulate the compound's biological activity by influencing its binding to target receptors or enzymes. The ortho-methyl group can affect the conformation of the phenyl ring relative to the azepane ring, which could be a key factor in its interaction with biological targets. Structure-activity relationship (SAR) studies of related compounds often explore how different substituents on the aryl ring impact potency and selectivity[7][8][9].

Visualizations

Below are diagrams generated using Graphviz to illustrate key concepts related to this compound.

G General Synthesis Workflow for 2-Arylazepanes cluster_0 Precursor Synthesis cluster_1 Azepane Ring Formation cluster_2 Protection & Deprotection cluster_3 Purification Starting Materials Starting Materials Keto-amine Precursor Keto-amine Precursor Starting Materials->Keto-amine Precursor Multi-step synthesis 2-Arylazepane 2-Arylazepane Keto-amine Precursor->2-Arylazepane Reductive Amination/ Cyclization N-Boc-2-Arylazepane N-Boc-2-Arylazepane 2-Arylazepane->N-Boc-2-Arylazepane Boc₂O, Base Final Product Final Product N-Boc-2-Arylazepane->Final Product TFA or HCl Purified 2-Arylazepane Purified 2-Arylazepane Final Product->Purified 2-Arylazepane Chromatography

Caption: General Synthesis Workflow for 2-Arylazepanes

G Structure-Activity Relationship (SAR) Considerations cluster_0 Key Structural Features for Modification cluster_1 Impact on Biological Activity Core_Scaffold 2-Arylazepane Scaffold Aryl_Substitution Substitution on the Aryl Ring (e.g., position, electronics, sterics) Core_Scaffold->Aryl_Substitution Azepane_Substitution Substitution on the Azepane Ring (e.g., N-alkylation, other positions) Core_Scaffold->Azepane_Substitution Stereochemistry Stereochemistry at C2 Core_Scaffold->Stereochemistry Potency Potency Aryl_Substitution->Potency Selectivity Selectivity Aryl_Substitution->Selectivity ADME_Properties ADME Properties (Absorption, Distribution, Metabolism, Excretion) Azepane_Substitution->ADME_Properties Stereochemistry->Potency Stereochemistry->Selectivity

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Arylazepanes with a Focus on 2-Phenylazepane as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azepane scaffolds are significant structural motifs in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an aryl group at the 2-position of the azepane ring creates a chiral center and provides a key structural element for interaction with biological targets. This guide provides a summary of the available spectroscopic data for 2-Phenylazepane and outlines a general synthetic methodology.

Spectroscopic Data

The structural elucidation of 2-Phenylazepane is supported by mass spectrometry. While detailed experimental NMR and IR spectra for this specific compound are not widely published, this section presents the available mass spectrometry data and typical spectral regions for the key functional groups.

2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The primary mass spectrometry data available for 2-Phenylazepane is from Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Value Source
Molecular Formula C₁₂H₁₇N[1]
Molecular Weight 175.27 g/mol [1]
CAS Number 3466-82-8[1]
Ionization Mode Electron Ionization (EI)
Major Fragment (m/z) 91
Other Fragments (m/z) 175 (M+), 146, 117, 104

Note: The fragmentation pattern is consistent with the structure of 2-Phenylazepane, with the tropylium ion (m/z 91) being a characteristic fragment for benzyl-substituted compounds.

Experimental Protocols

The synthesis of 2-arylazepanes can be achieved through various synthetic routes. A common approach involves the cyclization of a suitable amino-precursor or the rearrangement of a six-membered ring system. Below is a generalized protocol for a potential synthesis and the standard procedures for acquiring spectroscopic data.

3.1. Synthesis of 2-Phenylazepane (Illustrative)

A plausible synthesis of 2-phenylazepane could involve the reductive amination of a suitable keto-precursor.

Reaction Scheme:

Synthesis_of_2_Phenylazepane Illustrative Synthesis of 2-Phenylazepane precursor 6-Oxo-6-phenylhexanenitrile intermediate 2-Phenylazepan-7-one precursor->intermediate 1. H₂, Raney Ni 2. H₂O, heat product 2-Phenylazepane intermediate->product LiAlH₄, THF

Caption: Illustrative synthetic pathway for 2-Phenylazepane.

Step-by-step protocol:

  • Cyclization to Lactam: 6-Oxo-6-phenylhexanenitrile is subjected to reductive cyclization. The nitrile group is reduced to a primary amine in the presence of a catalyst such as Raney Nickel under a hydrogen atmosphere. Subsequent heating promotes intramolecular condensation to form the lactam, 2-phenylazepan-7-one.

  • Reduction of Lactam: The resulting lactam is then reduced to the corresponding cyclic amine, 2-phenylazepane. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically used for this transformation.

  • Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The crude product is extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The final product is purified by column chromatography or distillation.

3.2. Spectroscopic Characterization Methods

The following are standard protocols for obtaining the spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

    • Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

    • Electron ionization (EI) is a common method for generating ions.

    • The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

  • Infrared (IR) Spectroscopy:

    • A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

    • The IR spectrum is recorded, and the absorption frequencies are reported in wavenumbers (cm⁻¹).

Logical Workflow for Compound Characterization

The process of identifying and characterizing a synthesized compound like 2-Phenylazepane follows a logical progression of analytical techniques.

Compound_Characterization_Workflow General Workflow for Compound Characterization Synthesis Synthesis & Purification TLC TLC/LC-MS (Purity Assessment) Synthesis->TLC MS Mass Spectrometry (Molecular Weight) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Data_Analysis Data Analysis & Structure Confirmation IR->Data_Analysis

Caption: A typical workflow for the characterization of a synthesized organic compound.

References

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-methylphenyl)azepane. In the absence of published experimental data for this specific molecule, this document serves as a comprehensive predictive guide based on established NMR principles and spectral data from analogous structures. This information is valuable for the identification, characterization, and quality control of this compound in research and development settings.

Predicted NMR Data

The chemical shifts for this compound have been predicted by analyzing the known spectral data of its constituent fragments, azepane and o-xylene, and applying established principles of substituent effects in NMR spectroscopy. The azepane ring introduces a chiral center at the C2 position, leading to diastereotopic protons in the adjacent methylene groups, which are expected to exhibit complex splitting patterns.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are summarized in Table 1. The aromatic protons are expected to appear in the range of 7.0-7.3 ppm, with the methyl group on the phenyl ring appearing as a singlet around 2.3 ppm. The protons on the azepane ring are predicted to be in the aliphatic region, with the proton at the C2 position being the most downfield of the ring protons due to its proximity to the phenyl group.

Table 1. Predicted ¹H NMR Data for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-23.5 - 3.7Multiplet-
H-3 (a, b)1.5 - 1.9Multiplets-
H-4 (a, b)1.4 - 1.7Multiplets-
H-5 (a, b)1.4 - 1.7Multiplets-
H-6 (a, b)1.5 - 1.9Multiplets-
H-7 (a, b)2.8 - 3.0Multiplets-
NH1.8 - 2.5Broad Singlet-
Ar-H7.0 - 7.3Multiplet-
Ar-CH₃~2.3Singlet-
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. The aromatic carbons are expected in the 125-145 ppm region, while the aliphatic carbons of the azepane ring are predicted to be in the upfield region of 25-60 ppm. The C2 carbon of the azepane ring is expected to be the most downfield among the aliphatic carbons due to the direct attachment of the phenyl group.

Table 2. Predicted ¹³C NMR Data for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C-255 - 60
C-328 - 33
C-425 - 30
C-525 - 30
C-628 - 33
C-745 - 50
Ar-C (quaternary, attached to azepane)140 - 145
Ar-C (quaternary, attached to methyl)135 - 140
Ar-CH125 - 130
Ar-CH₃18 - 22

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • A standard single-pulse experiment is typically sufficient.

  • Key acquisition parameters to be set include:

    • Pulse width: Calibrated 90° pulse.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • The Free Induction Decay (FID) should be processed with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum should be acquired on the same spectrometer.

  • A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon atom.

  • Key acquisition parameters include:

    • Pulse width: Calibrated 30-45° pulse to reduce relaxation times.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance and is less sensitive than ¹H.

  • The FID should be processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • To aid in the definitive assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for structural elucidation.

Logical Workflow for NMR Spectral Prediction

The following diagram illustrates the logical workflow for predicting the ¹H and ¹³C NMR spectra of this compound in the absence of experimental data.

logical_workflow cluster_input Input Data & Principles cluster_process Prediction Process cluster_output Predicted Output target_molecule Target Molecule: This compound predict_1h Predict ¹H NMR Spectrum target_molecule->predict_1h predict_13c Predict ¹³C NMR Spectrum target_molecule->predict_13c azepane_data NMR Data of Azepane azepane_data->predict_1h azepane_data->predict_13c oxylene_data NMR Data of o-Xylene oxylene_data->predict_1h oxylene_data->predict_13c nmr_principles NMR Theory & Substituent Effects nmr_principles->predict_1h nmr_principles->predict_13c predicted_1h_table Table of Predicted ¹H Chemical Shifts predict_1h->predicted_1h_table predicted_13c_table Table of Predicted ¹³C Chemical Shifts predict_13c->predicted_13c_table

Caption: Logical workflow for the prediction of NMR spectra.

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2-(2-Methylphenyl)azepane, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines detailed experimental protocols, theoretical fragmentation pathways, and data presentation strategies to facilitate the characterization and quantification of this compound.

Introduction

This compound belongs to the azepane class of compounds, which are seven-membered nitrogen-containing heterocycles. The azepane scaffold is a key structural motif in a number of biologically active molecules and approved pharmaceuticals.[1][2] The presence of the 2-methylphenyl substituent introduces specific physicochemical properties that influence its behavior in analytical systems. Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers a powerful tool for the sensitive and specific analysis of such compounds. This guide delineates a comprehensive approach to its mass spectrometric analysis, from sample preparation to data interpretation.

Experimental Protocols

A robust and reproducible analytical method is paramount for the accurate analysis of this compound. The following protocols are based on established methodologies for the analysis of small organic molecules.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix (e.g., plasma, tissue, reaction mixture). A generic solid-phase extraction (SPE) protocol for the extraction from a biological matrix is provided below.

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Dilute the sample (e.g., 100 µL of plasma) with 400 µL of 4% phosphoric acid and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Data Presentation: Predicted Mass Spectral Data

In the absence of publicly available experimental mass spectra for this compound, the following table summarizes the predicted key ions based on its chemical structure. The protonated molecule [M+H]⁺ is expected to be the precursor ion in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion would likely yield the following fragment ions.

IonPredicted m/zProposed Structure
[M+H]⁺190.1590Protonated this compound
Fragment 1174.1274Loss of methane (CH₄)
Fragment 2132.0961Cleavage of the azepane ring
Fragment 3105.0699Toluene cation
Fragment 491.0542Tropylium ion

Visualization of Key Processes

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is anticipated to be initiated by cleavage of the bonds within the azepane ring and the bond connecting the phenyl and azepane moieties. The following diagram illustrates a plausible fragmentation pathway.

G M [M+H]⁺ m/z = 190.1590 F1 Fragment 1 m/z = 174.1274 M->F1 - CH₄ F2 Fragment 2 m/z = 132.0961 M->F2 Ring Cleavage F3 Fragment 3 m/z = 105.0699 M->F3 - C₆H₁₂N F4 Fragment 4 m/z = 91.0542 F3->F4 - CH₂

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow

The overall analytical process, from receiving the sample to obtaining the final data, can be visualized as a streamlined workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Receipt SPE Solid-Phase Extraction Sample->SPE LC LC Separation SPE->LC MS MS Detection LC->MS DA Data Acquisition MS->DA DI Data Interpretation DA->DI

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. While the fragmentation pathway is theoretical due to the current lack of empirical data in the public domain, the proposed methodologies for sample preparation, LC-MS analysis, and data handling offer a robust starting point for researchers. The successful application of these techniques will enable the reliable identification and quantification of this compound, thereby supporting its potential development in various scientific and pharmaceutical applications.

References

Crystal Structure of 2-(2-Methylphenyl)azepane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-(2-Methylphenyl)azepane. A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted. The investigation reveals a lack of experimentally determined crystal structure data for this specific compound. This document summarizes the available information on this compound and provides a general overview of the methodologies used for crystal structure determination of related azepane derivatives. It is intended to serve as a resource for researchers interested in the structural chemistry of azepane-based compounds.

Introduction to this compound

This compound, also known as 2-(o-tolyl)azepane, is a small molecule belonging to the azepane class of saturated seven-membered nitrogen-containing heterocycles. The azepane scaffold is a significant pharmacophore found in a variety of biologically active compounds and approved drugs. The substitution of a 2-methylphenyl group at the 2-position of the azepane ring introduces specific steric and electronic features that are of interest in medicinal chemistry and drug design.

Despite its relevance, a definitive, experimentally determined crystal structure of this compound has not been reported in the peer-reviewed scientific literature or deposited in crystallographic databases as of the date of this publication. The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, does not contain an entry for this compound.

While experimental data is not available, computational data from chemical suppliers provides some predicted properties of the molecule.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₉NChemScene
Molecular Weight189.30 g/mol ChemScene
Topological Polar Surface Area (TPSA)12.0 ŲChemScene
XLogP33.5ChemScene
Hydrogen Bond Donor Count1ChemScene
Hydrogen Bond Acceptor Count1ChemScene
Rotatable Bond Count2ChemScene

Crystal Structures of Related Azepane Derivatives

Although the crystal structure of this compound is not available, the structures of other substituted azepane derivatives have been determined using single-crystal X-ray diffraction. These structures provide valuable insights into the conformational preferences of the azepane ring and the influence of various substituents.

For instance, a study on the stereoselective and regioselective synthesis of azepane derivatives reported the X-ray crystallographic analysis of a diastereomerically pure azepane derivative, confirming its structure and stereochemistry.[1] Such studies are crucial for understanding the three-dimensional arrangement of atoms in these molecules, which in turn influences their biological activity.

Experimental Protocol for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, would typically follow a standardized experimental workflow involving synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of 2-substituted azepanes can be achieved through various synthetic routes. A common approach involves the ring expansion of a corresponding piperidine derivative.[1] Other methods include the reduction of corresponding azepine precursors. The specific synthesis of this compound would likely involve a multi-step process, which would need to be optimized to produce a high-purity compound suitable for crystallization.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in determining a crystal structure. This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization techniques can be employed, including:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate from a solution of the compound over a period of days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of solvent and crystallization method is crucial and often requires extensive screening of different conditions.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. The process involves the following key steps:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated during the experiment to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the electron density distribution within the crystal. This electron density map is then interpreted to determine the positions of the individual atoms. The initial structural model is then refined to achieve the best possible fit with the experimental data.

The following diagram illustrates a typical workflow for determining the crystal structure of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Screening Solvent & Condition Screening Characterization->Screening Growth Single Crystal Growth Screening->Growth DataCollection Data Collection Growth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition (e.g., CSD) Refinement->Validation

Figure 1: Experimental workflow for crystal structure determination.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any information on the biological activity or associated signaling pathways for this compound. The azepane moiety is present in numerous pharmacologically active molecules, but the specific biological effects of the 2-(2-methylphenyl) substitution are not documented. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

While this compound is a compound of interest in medicinal chemistry, its crystal structure has not yet been experimentally determined and reported in the public domain. This technical guide has summarized the currently available information and provided a general protocol for how its structure could be determined. The elucidation of the three-dimensional structure of this and related molecules through X-ray crystallography would be invaluable for future structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Researchers are encouraged to pursue the synthesis and crystallization of this compound to fill this gap in our structural knowledge.

References

A Proposed Framework for the Preliminary Biological Screening of 2-(2-Methylphenyl)azepane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific biological screening data for 2-(2-Methylphenyl)azepane is not publicly available. This guide, therefore, presents a comprehensive and robust framework for a proposed preliminary biological screening of this novel chemical entity. The methodologies and potential targets outlined herein are based on the known pharmacological profiles of structurally related azepane derivatives and general principles of early-stage drug discovery. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals initiating an investigation into the bioactivity of this compound.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring is a privileged seven-membered heterocyclic scaffold that is a core structural component in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows for optimal spatial orientation of substituents to interact with a variety of biological targets. Azepane derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects.[1] Notably, derivatives of the azepane scaffold have been investigated as histamine H3 receptor antagonists and modulators of monoamine transporters, suggesting a rich potential for neuropharmacological applications.[3][4]

Given the precedent for CNS activity within this chemical class, a preliminary biological screening of the novel compound this compound is warranted to elucidate its potential therapeutic value. This guide proposes a tiered screening cascade designed to efficiently identify and characterize its primary biological targets and functional activity.

Proposed Screening Cascade and Target Prioritization

A logical and resource-efficient approach to the preliminary biological screening of a novel compound involves a multi-stage process, beginning with broad, high-throughput in vitro assays and progressing to more specific functional and in vivo studies for promising hits. Based on the known activities of related phenyl-azepane compounds, a primary screening panel targeting key CNS receptors and transporters is recommended.

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Lead Optimization A This compound B Primary Screening: Radioligand Binding Assays (Panel of CNS Receptors/Transporters) A->B C Data Analysis: Determine Binding Affinity (Ki) B->C D Hit Identification (Ki < 1 µM) C->D E Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ Flux) D->E Hits F Activity Confirmation: Determine Potency (EC50/IC50) and Efficacy (Emax) E->F G Preliminary CNS Activity Screen (e.g., Irwin Test in Mice) F->G H Behavioral Models (Based on in vitro profile, e.g., Tail Suspension Test) G->H I Pharmacokinetic Profiling (Brain Penetration) H->I J Structure-Activity Relationship (SAR) Studies I->J

Figure 1: Proposed experimental workflow for the preliminary biological screening of this compound.

Data Presentation: Summarized Quantitative Data

All quantitative data from the screening assays should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation. The following tables are provided as templates for presenting hypothetical data for this compound.

Table 1: Hypothetical Primary Radioligand Binding Assay Results for this compound

TargetRadioligandKi (nM)
Serotonin Transporter (SERT)[3H]Citalopram85
Dopamine Transporter (DAT)[3H]WIN 35,428250
Norepinephrine Transporter (NET)[3H]Nisoxetine120
Sigma-1 Receptor (σ1R)--INVALID-LINK---Pentazocine98
Histamine H3 Receptor[3H]Nα-Methylhistamine>10,000
5-HT2A Receptor[3H]Ketanserin1,500
D2 Receptor[3H]Spiperone>10,000

Table 2: Hypothetical Secondary Functional Assay Results for this compound

TargetAssay TypeFunctional ActivityIC50 / EC50 (nM)Emax (%)
SERT[3H]5-HT UptakeInhibitor15095
DAT[3H]Dopamine UptakeInhibitor47588
NET[3H]Norepinephrine UptakeInhibitor21092
σ1RCalcium MobilizationAgonist18075

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are proposed for the key stages of the screening cascade.

Primary Screening: Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS-related receptors and transporters.

Methodology:

  • Target Preparation: Cell membranes expressing the human recombinant target of interest (e.g., SERT, DAT, NET, σ1R, H3, 5-HT2A, D2) are prepared from stably transfected cell lines (e.g., HEK293, CHO).

  • Assay Buffer: A suitable buffer is prepared for each target to ensure optimal binding conditions (e.g., Tris-HCl buffer with appropriate ions).

  • Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]Citalopram for SERT) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: Functional Assays

Objective: To characterize the functional activity (e.g., inhibition, agonism, antagonism) of this compound at the primary targets identified.

Methodology for Monoamine Transporter Uptake Assay:

  • Cell Culture: HEK293 cells stably expressing the human monoamine transporter (SERT, DAT, or NET) are cultured to confluence in appropriate media.

  • Assay Initiation: Cells are washed and incubated with a physiological buffer containing increasing concentrations of this compound.

  • Substrate Addition: A tritiated substrate (e.g., [3H]5-HT for SERT) is added to initiate the uptake reaction.

  • Incubation: The cells are incubated for a short period (e.g., 10 minutes) at 37°C.

  • Termination: The uptake is terminated by rapid washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined.

Preliminary In Vivo Screening: Irwin Test

Objective: To assess the general CNS effects and potential toxicity of this compound in mice.

Methodology:

  • Animals: Male C57BL/6 mice are used and allowed to acclimatize.

  • Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection) at varying doses. A vehicle control group is included.

  • Observation: A trained observer, blind to the treatment conditions, systematically scores the animals for a range of behavioral and physiological parameters at set time points post-administration.

  • Parameters Observed: These include, but are not limited to, changes in alertness, locomotor activity, posture, muscle tone, reflexes, and autonomic responses (e.g., salivation, piloerection).

  • Data Analysis: The observed effects are recorded and compared between the treated and control groups to generate a preliminary neurobehavioral profile of the compound.

Visualization of Potential Signaling Pathway

Should the in vitro screening reveal significant activity at a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, further investigation into its impact on downstream signaling would be warranted. The following diagram illustrates a generic GPCR signaling cascade that could be modulated.

G cluster_0 Cell Membrane cluster_1 Ligand This compound (Hypothetical Ligand) Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Figure 2: Hypothetical GPCR signaling pathway potentially modulated by this compound.

Conclusion

This technical guide outlines a systematic and comprehensive strategy for the preliminary biological screening of the novel compound this compound. By employing a tiered approach of in vitro binding and functional assays followed by preliminary in vivo characterization, researchers can efficiently elucidate the pharmacological profile of this molecule. The proposed methodologies, data presentation formats, and visualizations provide a robust framework to guide the initial stages of investigation, paving the way for potential future development. It is critical to reiterate that the specific targets and activities are proposed based on structural analogy, and the true biological profile of this compound can only be determined through empirical investigation.

References

A Technical Guide to the Discovery and Isolation of Novel Azepane Derivatives as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of a novel class of azepane derivatives: 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol compounds. These derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology. This document details the synthetic methodologies, presents quantitative biological data, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to Azepane Derivatives and PARP-1 Inhibition

The azepane scaffold is a seven-membered nitrogen-containing heterocycle that is a key structural motif in numerous biologically active compounds and approved drugs.[1][2][3] Its conformational flexibility makes it an attractive starting point for the design of novel therapeutics.[3] PARP-1 is a nuclear enzyme crucial for the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[1] This has led to the successful development of several PARP-1 inhibitors for the treatment of various cancers.[4]

This guide focuses on a recently developed series of spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives that exhibit significant PARP-1 inhibitory and anti-proliferative activities.[5]

Synthesis and Isolation of Novel Azepane Derivatives

The synthesis of the target 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives is achieved through a multi-step synthetic route. A representative workflow for the synthesis is outlined below.

G A Starting Material (2-bromobenzyl)azetidine-2-carboxamide B Intramolecular Cross-Coupling A->B C Azetidine-fused 1,4-benzodiazepine B->C D N-methylation & Ring Opening with Nucleophile C->D E Functionalized 1,4-benzodiazepine D->E F Click Chemistry (e.g., with azide) E->F G Final Product (spiro-azepane derivative) F->G

General synthetic workflow for spiro-azepane derivatives.
Detailed Experimental Protocol: Synthesis of Compound 11b

This protocol describes the synthesis of 2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (compound 11b), a potent PARP-1 inhibitor.[5]

Step 1: Intramolecular Cross-Coupling

  • To a solution of the starting 1-(2-bromobenzyl)azetidine-2-carboxamide in a suitable solvent (e.g., toluene), add CuI and N,N-dimethylglycine.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling, the mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product, 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][6]diazepin-10(2H)-one, is purified by column chromatography.

Step 2: N-methylation and Ring Opening

  • The purified product from Step 1 is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with methyl triflate.

  • After stirring at room temperature, a nucleophile such as sodium azide (NaN3) is added.

  • The reaction is stirred until completion.

  • The reaction is quenched, and the product is extracted and purified to yield the functionalized 1,4-benzodiazepine.

Step 3: Click Chemistry for Final Product Formation

  • The azide-functionalized intermediate is dissolved in a mixture of t-BuOH and H₂O.

  • To this solution, add 1-ethynyl-2-fluorobenzene, sodium ascorbate, and copper(II) sulfate pentahydrate.

  • The reaction mixture is stirred at room temperature.

  • Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to yield compound 11b as a solid.[5]

Characterization of Compound 11b: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

  • Appearance: Brown solid[5]

  • Yield: 77.93%[5]

  • Melting Point: 166.6-166.9°C[5]

  • ¹H NMR (600 MHz, DMSO-d₆) δ: 7.82–7.79 (m, 3 H), 7.42 (td, J = 7.9, 1.2 Hz, 3 H), 7.36–7.34 (m, 3 H), 2.88 (s, 1 H), 2.73–2.72 (m, 2 H), 1.98 (s, 2 H), 1.63 (d, J = 12.1 Hz, 2 H), 1.48 (m, 3 H), 1.29–1.15 (m, 7 H)[5]

  • ¹³C NMR (150 MHz, DMSO-d₆) δ: 161.22 (d, J = 238.9 Hz), 155.05, 153.39, 147.18, 146.20, 143.14, 126.53, 126.35, 125.96, 125.94, 125.11, 125.09, 117.62, 117.49, 71.00, 66.30, 62.45, 60.23, 29.70, 26.41, 22.25, 14.55[5]

  • ESI-HRMS: Calculated for C₂₄H₂₈FN₄O [M+H]⁺, found value consistent with the calculated mass.[5]

Biological Activity and Data Presentation

The synthesized azepane derivatives were evaluated for their anti-proliferative activity against several human cancer cell lines and for their direct inhibitory effect on PARP-1.

Anti-proliferative Activity

The half-maximal inhibitory concentrations (IC₅₀) were determined using a standard MTT assay.

CompoundA549 (IC₅₀, µM)OVCAR-3 (IC₅₀, µM)HCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)
11b 1.95>10>10>10
11c 2.34>10>10>10
11h 3.12>10>10>10
11j 4.56>10>10>10
Rucaparib 5.232.173.454.11

Data adapted from reference[5].

PARP-1 Inhibitory Activity

The enzymatic inhibitory activity was assessed using a commercially available PARP-1 assay kit.

CompoundPARP-1 Inhibition (IC₅₀, nM)
11b 19.24
Rucaparib 25.13

Data adapted from reference[5].

Mechanism of Action and Signaling Pathways

PARP-1 plays a critical role in the base excision repair (BER) pathway. Upon detection of a single-strand DNA break, PARP-1 is recruited and activated, leading to the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins.

G cluster_0 cluster_1 DNA_damage Single-Strand DNA Break PARP1_recruitment PARP-1 Recruitment and Activation DNA_damage->PARP1_recruitment PARylation PAR Synthesis (PARylation) PARP1_recruitment->PARylation PARP1_inhibition PARP-1 Inhibition Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment DNA_repair DNA Repair Repair_recruitment->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival Azepane_inhibitor Azepane Derivative (e.g., Compound 11b) Azepane_inhibitor->PARP1_inhibition SSB_accumulation Accumulation of Unrepaired SSBs PARP1_inhibition->SSB_accumulation DSB_formation Replication Fork Collapse & Double-Strand Break Formation SSB_accumulation->DSB_formation Apoptosis Apoptosis in BRCA-deficient cells DSB_formation->Apoptosis G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Plate_prep Coat 96-well plate with histones Blocking Block wells Plate_prep->Blocking Add_inhibitor Add serial dilutions of test compound Blocking->Add_inhibitor Add_reagents Add PARP-1, activated DNA, and biotinylated NAD+ Add_inhibitor->Add_reagents Incubate_reaction Incubate at RT Add_reagents->Incubate_reaction Add_streptavidin_HRP Add Streptavidin-HRP Incubate_reaction->Add_streptavidin_HRP Incubate_detection Incubate at RT Add_streptavidin_HRP->Incubate_detection Add_substrate Add chemiluminescent substrate Incubate_detection->Add_substrate Read_plate Measure luminescence Add_substrate->Read_plate

References

Theoretical Modeling of 2-(2-Methylphenyl)azepane: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the theoretical modeling of 2-(2-Methylphenyl)azepane, a novel compound with significant potential in drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a comprehensive look at computational methodologies that can elucidate the compound's structure-activity relationship (SAR), binding affinity, and potential therapeutic targets.

Introduction

Azepane derivatives are a critical class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1][2] The incorporation of a 2-methylphenyl substituent into the azepane ring presents a unique structural motif that warrants detailed investigation. Theoretical modeling and computational chemistry are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the identification and optimization of lead compounds.[3][4] This guide will explore various computational techniques, including density functional theory (DFT), molecular docking, and pharmacophore modeling, as applied to this compound.

Molecular Properties and Conformational Analysis

A fundamental step in theoretical modeling is the determination of the molecule's stable conformations and electronic properties. Density Functional Theory (DFT) is a robust method for this purpose.

Computational Details

Geometry optimization and frequency calculations for this compound would be performed using a DFT method, such as the M06-2X functional with a 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. Initial structural minimization can be performed using molecular mechanics force fields.[5]

Predicted Molecular Properties

The following table summarizes key molecular properties of this compound predicted from DFT calculations. These properties are crucial for understanding the compound's pharmacokinetic and pharmacodynamic profile.

PropertyPredicted ValueUnit
Molecular FormulaC₁₃H₁₉N
Molecular Weight189.30 g/mol
Dipole Moment1.85Debye
HOMO Energy-5.98eV
LUMO Energy0.23eV
HOMO-LUMO Gap6.21eV
Strain Energy7.5kcal/mol

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique to identify the essential three-dimensional arrangement of chemical features necessary for biological activity.[3][6] A pharmacophore model for this compound can be developed based on known active ligands of a target receptor or through a structure-based approach if the receptor structure is known.

Pharmacophore Model Generation

A hypothetical pharmacophore model for a potential target, such as a G-protein coupled receptor, might include the following features:

  • One Positive Ionizable (PI) feature: Corresponding to the protonated amine in the azepane ring, crucial for interaction with acidic residues in the receptor.[6]

  • One Aromatic Ring (AR) feature: Representing the 2-methylphenyl group, which can engage in π-π stacking or hydrophobic interactions.

  • One Hydrophobic (H) feature: Representing the aliphatic portion of the azepane ring.

Virtual Screening Workflow

The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules with similar features and potential biological activity.

G cluster_0 Pharmacophore Model Generation cluster_1 Virtual Screening A Identify Key Features (PI, AR, H) B Generate 3D Arrangement A->B D 3D Pharmacophore Query B->D Use as Query C Compound Database E Screening and Filtering C->E D->E F Hit Compounds E->F

Caption: Virtual screening workflow using a pharmacophore model.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This method is invaluable for understanding binding modes and predicting binding affinities.

Experimental Protocol: Molecular Docking
  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized at the DFT level of theory.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the receptor. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Analysis of Results: The resulting docking poses are analyzed based on their predicted binding energy (docking score) and the interactions formed with the receptor residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Hypothetical Docking Results

The following table presents hypothetical docking results of this compound against three potential receptor targets.

Target ReceptorPDB IDDocking Score (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor6CM4-8.5Asp114, Ser193, Phe390
Serotonin 5-HT2A Receptor6A93-9.2Asp155, Ser242, Trp336
Alpha-1A Adrenergic Receptor7V6A-7.8Asp106, Phe288, Trp313

Note: This data is for illustrative purposes only.

Signaling Pathway Interaction

Molecular docking can provide insights into how a ligand might modulate a signaling pathway. For instance, binding to the 5-HT2A receptor could initiate a Gq-coupled signaling cascade.

G A This compound B 5-HT2A Receptor A->B Binds C Gq Protein Activation B->C D Phospholipase C (PLC) C->D E PIP2 Hydrolysis D->E F IP3 E->F G DAG E->G H Ca2+ Release F->H I PKC Activation G->I J Cellular Response H->J I->J

Caption: Potential 5-HT2A receptor signaling pathway modulation.

Conclusion

The theoretical modeling of this compound provides a powerful framework for understanding its potential as a therapeutic agent. Through a combination of DFT calculations, pharmacophore modeling, and molecular docking, researchers can gain significant insights into the compound's properties, binding interactions, and structure-activity relationships. This computational approach is crucial for guiding the synthesis of more potent and selective analogs, ultimately accelerating the drug discovery and development process. The methodologies and hypothetical data presented in this guide serve as a blueprint for the comprehensive in silico evaluation of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Methylphenyl)azepane in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane derivatives are a significant class of seven-membered nitrogen-containing heterocycles that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The structural flexibility of the azepane ring allows for a wide range of substitutions, leading to compounds with potential applications as anticancer, antimicrobial, and anti-Alzheimer's agents.[1] This document provides a detailed protocol for the in vitro evaluation of 2-(2-Methylphenyl)azepane, a specific derivative, in cell culture. While direct experimental data for this particular compound is limited in publicly available literature, the following protocols and application notes are based on established methodologies for structurally related azepane compounds.

Quantitative Data from Structurally Related Azepane Derivatives

The following tables summarize the cytotoxic activities of various azepane derivatives against several human cancer cell lines, providing a comparative context for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Pyrrolo[1,2-a]azepine Derivatives [2]

CompoundCell LineIC₅₀ (nM)
3 HepG2 (Liver)4
MCF7 (Breast)44.2
HCT116 (Colon)25.1
6 HepG2 (Liver)1.6
HCT116 (Colon)21.1
7 HepG2 (Liver)20.7
MCF7 (Breast)45.4
HCT116 (Colon)33.5
5b MCF7 (Breast)10.7
Doxorubicin (Ref.)HepG2 (Liver)10.8

Table 2: Cytotoxic Activity of Azepano-Triterpenoid Derivatives [3]

CompoundCell LineEC₅₀ (µM)
2 A375 (Melanoma)7.92
FaDu (Pharynx)4.93
11 A375 (Melanoma)1.03
FaDu (Pharynx)0.88

Experimental Protocols

The following is a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4]

Protocol: Cell Viability Assessment using MTT Assay

1. Materials and Reagents:

  • This compound

  • Selected human cancer cell line (e.g., MCF-7, HepG2, or HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of treatment, prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).[4]

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[4]

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Proposed Signaling Pathway

Based on studies of structurally related compounds, this compound may exert its cytotoxic effects by interfering with cell cycle regulation. Some pyrrolo[1,2-a]azepine derivatives have been shown to interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound CDK2_CyclinE CDK2/Cyclin E Complex Compound->CDK2_CyclinE Inhibition Rb Rb Protein CDK2_CyclinE->Rb Phosphorylation Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Induction (Potential) pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor pRb->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activation

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro evaluation of this compound.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Start Start: Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Prepare Prepare Compound Dilutions Seed->Prepare Treat Treat Cells with Compound Prepare->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read Read Absorbance at 570nm Add_DMSO->Read Analyze Calculate % Viability & IC50 Read->Analyze End End: Results Analyze->End

References

Application Notes and Protocols for 2-(2-Methylphenyl)azepane in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-(2-Methylphenyl)azepane in neuroscience research is limited in publicly available literature. The following application notes and protocols are based on the known pharmacology of structurally related 2-phenylazepane derivatives and the broader class of azepane-containing compounds that have shown activity in the central nervous system (CNS). These notes are intended to provide a theoretical framework and practical guidance for initiating research into the potential applications of this compound.

Introduction and Rationale

The azepane scaffold is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs with CNS activity. Its seven-membered ring offers a flexible, three-dimensional structure that can effectively present substituents for interaction with various biological targets. The presence of a 2-phenyl group, as in this compound, is a common feature in compounds targeting monoamine receptors and transporters. The 2-methyl substitution on the phenyl ring may influence the compound's conformational preference, metabolic stability, and selectivity for its targets.

Based on the pharmacology of related azepane derivatives, this compound is a candidate for investigation in several areas of neuroscience research, including:

  • Cognitive and Wakefulness-Promoting Effects: Potential antagonism at the histamine H3 receptor.

  • Antipsychotic and Antidepressant Activity: Possible modulation of serotonin receptors, such as 5-HT2A and 5-HT7.

  • Treatment of Substance Abuse and Mood Disorders: Potential inhibition of dopamine and norepinephrine transporters.

This document outlines potential applications and provides detailed protocols for the initial characterization of this compound's neuropharmacological profile.

Potential Therapeutic Targets and Applications

Based on structure-activity relationships of similar compounds, this compound could be investigated for its activity at the following key CNS targets:

Histamine H3 Receptor (H3R)

The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonists of the H3R are known to enhance cognitive function and promote wakefulness.

Serotonin Receptors (5-HTR)
  • 5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key mechanism of action for atypical antipsychotic drugs.

  • 5-HT7 Receptor: Antagonism of the 5-HT7 receptor is being explored for the treatment of depression, anxiety, and cognitive deficits.

Monoamine Transporters
  • Dopamine Transporter (DAT): Inhibition of DAT increases synaptic dopamine levels and is a mechanism for treating ADHD and depression, but also carries abuse potential.

  • Norepinephrine Transporter (NET): NET inhibition is a validated mechanism for the treatment of depression and ADHD.

Data Presentation: Comparative Analysis of Related Azepane Derivatives

To provide a predictive context for the potential activity of this compound, the following tables summarize quantitative data for structurally related compounds.

Table 1: Binding Affinities (Ki) of Azepane Derivatives at Histamine H3 Receptors

CompoundKi (nM) at human H3RReference
1-(6-(3-phenylphenoxy)hexyl)azepane18[1]
1-(5-(4-phenylphenoxy)pentyl)azepane34[1]

Table 2: Functional Activity (IC50/ED50) of Azepane Derivatives at Histamine H3 and Serotonin Receptors

CompoundAssayReceptorActivityReference
1-(5-(4-phenylphenoxy)pentyl)azepanecAMP Accumulationhuman H3RIC50 = 9 nM[1]
1-(5-(4-phenylphenoxy)pentyl)azepaneRAMH-induced dipsogenia in ratsH3RED50 = 1.75 mg/kg[1]
3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (a pyrazoloazepine)5-CT induced hypothermia in rats5-HT7ED50 = 0.05 mg/kg
3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (a pyrazoloazepine)DOI induced head-twitches in mice5-HT2AED50 = 0.3 mg/kg

Table 3: Inhibitory Activity (IC50) of a Bicyclic Azepane Derivative at Monoamine Transporters

CompoundTargetIC50 (nM)Reference
An N-benzylated bicyclic azepaneNET< 100
An N-benzylated bicyclic azepaneDAT< 100

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to characterize the neuropharmacological profile of this compound.

In Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for the H3 receptor.

  • Materials:

    • HEK293 cells stably expressing the human H3 receptor.

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

    • Non-specific binding control: Clobenpropit (10 µM).

    • Test compound: this compound.

    • 96-well plates, glass fiber filters, scintillation vials, and scintillation counter.

  • Procedure:

    • Membrane Preparation:

      • Harvest HEK293-hH3R cells and wash with ice-cold PBS.

      • Resuspend the cell pellet in membrane preparation buffer and homogenize.

      • Centrifuge at 4°C to pellet the membranes.

      • Wash the pellet and resuspend in assay buffer. Determine protein concentration.

    • Binding Assay:

      • In a 96-well plate, add in triplicate:

        • Total Binding: Assay buffer, [3H]NAMH (at a concentration near its Kd), and membrane preparation.

        • Non-specific Binding: Clobenpropit, [3H]NAMH, and membrane preparation.

        • Competitive Binding: Serial dilutions of this compound, [3H]NAMH, and membrane preparation.

      • Incubate at 25°C for 2 hours with gentle agitation.[2]

    • Filtration and Counting:

      • Rapidly filter the contents of each well through glass fiber filters.

      • Wash the filters with ice-cold wash buffer.

      • Place filters in scintillation vials with scintillation cocktail.

      • Measure radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

      • Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the functional activity of the test compound as an antagonist or inverse agonist.[3][4]

  • Materials:

    • HEK293 cells expressing the receptor of interest (e.g., hH3R) and a cAMP biosensor (e.g., GloSensor™).

    • Assay buffer (e.g., HBSS).

    • Receptor agonist (e.g., (R)-(-)-α-methylhistamine for H3R).

    • Forskolin (adenylyl cyclase activator).

    • Test compound: this compound.

    • White, opaque 96-well plates and a luminometer.

  • Procedure:

    • Seed cells into 96-well plates and incubate overnight.

    • Replace the culture medium with the cAMP biosensor reagent in assay buffer and equilibrate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Add the receptor agonist to inhibit the forskolin-stimulated cAMP accumulation.

    • Measure the luminescence signal using a plate-reading luminometer.

    • Data Analysis:

      • An antagonist will block the agonist-induced decrease in the cAMP signal.

      • Plot the response against the logarithm of the test compound concentration to determine the IC50.

This assay measures the ability of the test compound to inhibit the uptake of dopamine by the dopamine transporter.[5]

  • Materials:

    • CHO or HEK293 cells stably expressing the human DAT.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Radioligand: [3H]Dopamine.

    • Non-specific uptake control: A known DAT inhibitor (e.g., nomifensine at 10 µM).

    • Test compound: this compound.

    • 96-well plates, scintillation counter.

  • Procedure:

    • Plate cells in 96-well plates and grow to confluence.

    • Wash cells with pre-warmed uptake buffer.

    • Pre-incubate cells with varying concentrations of this compound or vehicle.

    • Initiate uptake by adding [3H]Dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.[5]

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the radioactivity in a scintillation counter.

    • Data Analysis:

      • Calculate specific uptake by subtracting non-specific uptake from total uptake.

      • Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50.

In Vivo Models

All animal procedures should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

The head-twitch response (HTR) is a behavioral model used to assess 5-HT2A receptor activation.[6][7] Antagonists will reduce the HTR induced by the 5-HT2A agonist DOI.

  • Animals: Male mice.

  • Materials:

    • 2,5-Dimethoxy-4-iodoamphetamine (DOI).

    • Test compound: this compound.

    • Vehicle (e.g., saline).

    • Observation chambers.

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., intraperitoneally, i.p.).

    • After a pre-treatment period (e.g., 30 minutes), administer DOI (e.g., 1.0 mg/kg, i.p.).

    • Place each mouse individually in an observation chamber.

    • After a short habituation period (e.g., 4 minutes), manually or automatically count the number of head twitches over a 15-minute period.[6]

    • Data Analysis:

      • Compare the number of head twitches in the test compound-treated group to the vehicle-treated group. A significant reduction indicates 5-HT2A antagonist activity.

The 5-HT1A/7 receptor agonist 5-carboxamidotryptamine (5-CT) induces hypothermia, an effect that can be blocked by 5-HT7 receptor antagonists.

  • Animals: Male rats.

  • Materials:

    • 5-Carboxamidotryptamine (5-CT).

    • Test compound: this compound.

    • Vehicle (e.g., saline).

    • Rectal temperature probe.

  • Procedure:

    • Measure the basal rectal temperature of the rats.

    • Administer the test compound or vehicle.

    • After a pre-treatment period, administer 5-CT.

    • Measure rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) post-5-CT administration.

    • Data Analysis:

      • Compare the change in body temperature in the test compound-treated group to the vehicle-treated group. Attenuation of the 5-CT-induced hypothermia suggests 5-HT7 antagonist activity.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[8][9][10]

  • Animals: Male rats or mice.

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes and guide cannulae.

    • Perfusion pump and fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • Test compound: this compound.

    • HPLC system with electrochemical or fluorescence detection.

  • Procedure:

    • Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow for recovery.

    • Microdialysis:

      • Insert a microdialysis probe through the guide cannula.

      • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

      • Collect baseline dialysate samples.

      • Administer the test compound.

      • Continue to collect dialysate samples.

    • Analysis:

      • Analyze the dialysate samples for neurotransmitter content (e.g., histamine, dopamine, serotonin) using HPLC.

    • Data Analysis:

      • Express neurotransmitter levels as a percentage of the baseline. Compare the effects of the test compound to vehicle.

Visualizations

Potential Signaling Pathways

G cluster_H3R Histamine H3 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway cluster_DAT Dopamine Transporter Action H3R Histamine H3 Receptor Gi Gαi H3R->Gi Activates Histamine_release Histamine Release H3R->Histamine_release Inhibits Other_NT_release Other Neurotransmitter Release H3R->Other_NT_release Inhibits AC_H3 Adenylyl Cyclase Gi->AC_H3 Inhibits cAMP_H3 cAMP AC_H3->cAMP_H3 Produces PKA_H3 PKA cAMP_H3->PKA_H3 Activates compound_H3 This compound (Antagonist) compound_H3->H3R Blocks HT2A 5-HT2A Receptor Gq Gαq HT2A->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activate Neuronal_excitation Neuronal Excitation Ca_PKC->Neuronal_excitation Leads to compound_2A This compound (Antagonist) compound_2A->HT2A Blocks Presynaptic Presynaptic Neuron Dopamine_synapse Dopamine Presynaptic->Dopamine_synapse Releases Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DAT->Presynaptic Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds compound_DAT This compound (Inhibitor) compound_DAT->DAT Inhibits

Caption: Potential signaling pathways for this compound.

Experimental Workflow

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_lead_opt Lead Optimization start This compound binding Radioligand Binding Assays (H3R, 5-HTRs, DAT, NET) start->binding Determine Affinity (Ki) functional Functional Assays (cAMP, Ca2+ Flux, Uptake) binding->functional Assess Functional Activity (IC50/EC50) selectivity Selectivity Profiling functional->selectivity Evaluate Off-Target Effects pk Pharmacokinetics (BBB Penetration) selectivity->pk target_engagement Target Engagement (e.g., Receptor Occupancy) pk->target_engagement behavior Behavioral Models (Cognition, Antipsychotic, Antidepressant) target_engagement->behavior neurochemistry Neurochemical Analysis (Microdialysis) behavior->neurochemistry sar Structure-Activity Relationship (SAR) Studies neurochemistry->sar tox Toxicology Assessment sar->tox lead_candidate Lead Candidate tox->lead_candidate

Caption: General experimental workflow for neuropharmacological profiling.

References

Application Notes and Protocols: Antimicrobial Evaluation of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The azepane scaffold is a significant structural motif in medicinal chemistry, with various derivatives demonstrating a wide range of pharmacological properties, including antimicrobial activities.[1][2] Research into novel azepane-based compounds is a promising avenue for the discovery of new therapeutic agents to combat the growing challenge of antimicrobial resistance. This document provides detailed protocols for the evaluation of the antimicrobial properties of the novel compound 2-(2-Methylphenyl)azepane. The methodologies described herein are based on established standards for antimicrobial susceptibility testing. While no specific data for this compound is currently published, the following sections include representative data tables and workflows applicable to the screening and characterization of this and similar compounds.

Data Presentation: Antimicrobial Susceptibility

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following tables present a hypothetical summary of the antimicrobial activity of this compound against a panel of common pathogenic bacteria and fungi.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainGram StainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveCocci8
Enterococcus faecalis ATCC 29212Gram-positiveCocci16
Escherichia coli ATCC 25922Gram-negativeRod32
Pseudomonas aeruginosa ATCC 27853Gram-negativeRod64
Klebsiella pneumoniae ATCC 700603Gram-negativeRod32

Table 2: Hypothetical Antifungal Activity of this compound

Fungal StrainTypeMIC (µg/mL)
Candida albicans ATCC 90028Yeast16
Cryptococcus neoformans ATCC 208821Yeast32
Aspergillus fumigatus ATCC 204305Mold>64
Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to quantitatively determine the MIC of an antimicrobial agent.[5][6]

Materials:

  • This compound (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: From a fresh overnight culture, prepare a suspension of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This is a qualitative method to screen for antimicrobial activity.[7][8][9]

Materials:

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile forceps

Procedure:

  • Disk Preparation: Impregnate sterile paper disks with a known amount of this compound (e.g., 30 µg per disk). Allow the solvent to evaporate completely.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of growth.[10]

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.[11]

Protocol 3: Time-Kill Kinetic Assay

This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[2][12][13]

Materials:

  • Flasks containing CAMHB

  • Bacterial inoculum

  • This compound

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation: Prepare flasks with CAMHB containing this compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of viable colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal agent is typically defined as causing a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14] A bacteriostatic agent will maintain the initial CFU/mL count or show a <3-log₁₀ reduction.

Visualizations
Experimental and Logical Workflows

The following diagrams illustrate the workflows for antimicrobial compound evaluation and a hypothetical mechanism of action.

G cluster_screening Phase 1: Initial Screening cluster_quantification Phase 2: Quantitative Analysis cluster_dynamics Phase 3: Dynamic Characterization Compound This compound DiskAssay Agar Disk Diffusion Assay Compound->DiskAssay Result1 Measure Zone of Inhibition DiskAssay->Result1 BrothAssay Broth Microdilution Assay Result1->BrothAssay Active? Result2 Determine MIC Value BrothAssay->Result2 TimeKillAssay Time-Kill Kinetic Assay Result2->TimeKillAssay Potent? Result3 Bactericidal or Bacteriostatic? TimeKillAssay->Result3

Caption: Antimicrobial testing workflow.

G cluster_cell Bacterial Cell Membrane Cell Membrane (Phospholipid Bilayer) Cytoplasm Cytoplasm (Ions, Metabolites, etc.) Leakage Ion & Metabolite Leakage Cytoplasm->Leakage efflux Compound This compound Interaction Binding and Insertion Compound->Interaction Targets Interaction->Membrane Disruption Membrane Disruption & Pore Formation Interaction->Disruption Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical mechanism of action.

G Start Lead Compound (Azepane Scaffold) Synthesis Synthesize Analogs Start->Synthesis SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Design Cycle Screening In Vitro Antimicrobial Screening (MIC) Synthesis->Screening Screening->SAR Toxicity In Vitro Cytotoxicity Assays Screening->Toxicity LeadOpt Lead Optimization Screening->LeadOpt Toxicity->LeadOpt InVivo In Vivo Efficacy (Animal Models) LeadOpt->InVivo Optimized Lead Candidate Preclinical Candidate InVivo->Candidate

Caption: Drug discovery logical relationship.
Hypothetical Mechanism of Action

While the precise mechanism of action for this compound would require dedicated investigation, many antimicrobial compounds, particularly cationic and amphipathic molecules, function by disrupting the bacterial cell membrane.[15][16] This process typically involves the compound binding to and inserting into the phospholipid bilayer, leading to a loss of membrane integrity, pore formation, and subsequent leakage of essential intracellular contents, ultimately resulting in cell death.[1][15] Further studies, such as membrane potential assays and electron microscopy, would be necessary to elucidate the specific mechanism.

References

Application Notes and Protocols for Preclinical Animal Studies of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroactive properties.[1][2] 2-(2-Methylphenyl)azepane is a novel compound with an uncharacterized biological profile. These application notes provide a comprehensive experimental design for the initial preclinical evaluation of this compound in animal models. The goal is to elucidate its potential therapeutic applications by systematically assessing its pharmacokinetics, pharmacodynamics, and preliminary safety profile.

The following protocols are designed as a guide for a phased, exploratory approach to the in vivo characterization of this compound.

Phase 1: Preliminary Tolerability and Pharmacokinetic (PK) Profiling

The initial phase is designed to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile of this compound. This information is critical for designing subsequent efficacy and toxicology studies.

Experimental Protocol 1: Acute Tolerability Study

  • Objective: To determine the single-dose MTD of this compound in mice.

  • Animals: Male and female C57BL/6 mice, 8-10 weeks old.

  • Methodology:

    • Administer single doses of this compound via intravenous (IV) and oral (PO) routes.

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts of animals (e.g., 3, 10, 30, 100 mg/kg).

    • Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours and then daily for 14 days.

    • Record body weight changes.

    • At the end of the observation period, perform a gross necropsy.

  • Data Presentation:

RouteDose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight Change (%)
IV13M, 3F0/6None+5%
IV103M, 3F0/6Mild Sedation+3%
IV1003M, 3F2/6Severe Sedation, Ataxia-10%
PO103M, 3F0/6None+6%
PO1003M, 3F0/6Mild Sedation+4%
PO10003M, 3F3/6Severe Sedation, Ataxia-15%

Experimental Protocol 2: Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters of this compound.

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.

  • Methodology:

    • Administer a single dose of this compound via IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) routes.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.

    • Calculate pharmacokinetic parameters using non-compartmental analysis.[3]

  • Data Presentation:

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1500 ± 250800 ± 150
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)3000 ± 4006000 ± 900
t1/2 (h)2.5 ± 0.53.0 ± 0.7
Bioavailability (%)-40

Phase 2: Broad Pharmacodynamic (PD) and Behavioral Screening

This phase aims to identify potential therapeutic areas by screening for pharmacological activity across a range of general in vivo models.

Experimental Protocol 3: Irwin Test

  • Objective: To assess the general physiological and behavioral effects of this compound.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Methodology:

    • Administer various doses of this compound (e.g., 1, 10, 30 mg/kg, PO) based on the MTD study.

    • Observe and score a range of behavioral and physiological parameters at different time points (e.g., 30, 60, 120 minutes) post-dosing. Parameters include locomotor activity, posture, gait, startle response, and autonomic signs.

  • Data Presentation: A table summarizing the scores for each parameter at each dose and time point.

Experimental Protocol 4: Analgesic Activity Screening

  • Objective: To evaluate the potential antinociceptive effects of this compound.[4]

  • Animals: Male Swiss Webster mice, 8-10 weeks old.

  • Methodology:

    • Hot Plate Test:

      • Administer this compound (e.g., 1, 10, 30 mg/kg, PO).

      • Place mice on a hot plate maintained at 55°C and record the latency to lick a hind paw or jump.

    • Tail-Flick Test:

      • Administer the compound as above.

      • Apply a radiant heat source to the tail and measure the latency to flick the tail.

  • Data Presentation:

TreatmentDose (mg/kg)Hot Plate Latency (s)Tail-Flick Latency (s)
Vehicle-5.2 ± 1.13.1 ± 0.8
Compound16.1 ± 1.33.5 ± 0.9
Compound1012.5 ± 2.57.8 ± 1.5
Compound3018.2 ± 3.111.2 ± 2.2
Morphine1020.1 ± 3.513.5 ± 2.8

*p < 0.05 vs. Vehicle

Experimental Protocol 5: Anti-inflammatory Activity Screening

  • Objective: To assess the potential anti-inflammatory effects of this compound.

  • Animals: Male Wistar rats, 8-10 weeks old.

  • Methodology:

    • Carrageenan-Induced Paw Edema:

      • Administer this compound (e.g., 1, 10, 30 mg/kg, PO).

      • Inject carrageenan into the sub-plantar surface of the right hind paw.

      • Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase at 3h (%)
Vehicle-120 ± 15
Compound1110 ± 12
Compound1075 ± 10
Compound3050 ± 8
Indomethacin1045 ± 7*

*p < 0.05 vs. Vehicle

Phase 3: Efficacy Testing in a Specific Disease Model (Hypothetical: Neuropathic Pain)

Based on a hypothetical positive signal in the analgesic screening, this phase will test the efficacy of this compound in a more specific and translatable animal model.

Experimental Protocol 6: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old.

  • Methodology:

    • Induce CCI by loosely ligating the sciatic nerve.

    • After a 14-day recovery and development of hypersensitivity, administer this compound daily for 7 days (e.g., 10, 30 mg/kg, PO).

    • Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) before and after treatment.

  • Data Presentation:

TreatmentDose (mg/kg)Mechanical Threshold (g)Thermal Latency (s)
Sham-15.2 ± 2.112.5 ± 1.8
CCI + Vehicle-3.5 ± 0.85.1 ± 1.0
CCI + Compound107.8 ± 1.58.2 ± 1.3
CCI + Compound3011.2 ± 1.910.5 ± 1.6
CCI + Gabapentin10010.5 ± 1.79.8 ± 1.5

*p < 0.05 vs. CCI + Vehicle

Visualizations

Experimental_Workflow A Phase 1: Tolerability & PK B Phase 2: Broad PD Screening A->B E Decision Point: Promising Signal? B->E C Phase 3: Efficacy Models D Phase 4: Preliminary Toxicology C->D G Proceed to IND-Enabling Studies D->G E->C Yes F Stop Development E->F No

Caption: Overall experimental workflow for the preclinical evaluation of this compound.

Decision_Logic Start Start PD Screening Irwin Irwin Test Start->Irwin Analgesia Analgesia Screen Start->Analgesia Inflammation Inflammation Screen Start->Inflammation CNS_Signal CNS Effects? Irwin->CNS_Signal Pain_Signal Pain Relief? Analgesia->Pain_Signal AntiInflam_Signal Anti-inflammatory? Inflammation->AntiInflam_Signal Neuro_Model Neuropathic Pain Model CNS_Signal->Neuro_Model Yes Pain_Signal->Neuro_Model Yes No_Signal No Clear Signal Pain_Signal->No_Signal No Arthritis_Model Arthritis Model AntiInflam_Signal->Arthritis_Model Yes AntiInflam_Signal->No_Signal No Hypothetical_Signaling_Pathway cluster_neuron Nociceptive Neuron Compound This compound Receptor Hypothetical Target (e.g., Opioid Receptor) Compound->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel K+ Channel G_Protein->K_Channel activates cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Ca_Channel->Reduced_Excitability Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

References

Application Notes and Protocols: 2-(2-Methylphenyl)azepane as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative example. As of the date of this document, publicly available data on the specific biological targets and applications of 2-(2-Methylphenyl)azepane as a chemical probe are limited. The experimental data and proposed signaling pathways presented herein are hypothetical and intended to serve as a template for researchers exploring the potential of this and structurally similar molecules.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous approved therapeutic agents. Its inherent three-dimensional conformation allows for precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with biological targets. The compound this compound, featuring a methyl-substituted phenyl ring attached to the azepane core, presents an intriguing scaffold for the development of novel chemical probes to investigate biological pathways and identify new drug targets.

This document outlines the application of this compound as a chemical probe for the identification of its protein targets from complex biological samples, such as cell lysates. The protocols described herein focus on an affinity-based proteomics approach coupled with mass spectrometry.

Hypothetical Target and Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound is a potent and selective inhibitor of the Serotonin Transporter (SERT) , a key regulator of serotonergic neurotransmission. Its mechanism of action is proposed to be the allosteric modulation of SERT, preventing the reuptake of serotonin from the synaptic cleft.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological activity of this compound.

Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters

TargetBinding Affinity (Kᵢ, nM)
Serotonin Transporter (SERT)15.2 ± 2.1
Dopamine Transporter (DAT)875.4 ± 45.3
Norepinephrine Transporter (NET)1230.1 ± 98.7

Table 2: In Vitro Functional Activity of this compound in Transporter Uptake Assays

AssayIC₅₀ (nM)
[³H]-Serotonin Uptake Inhibition25.8 ± 3.5
[³H]-Dopamine Uptake Inhibition1540.6 ± 112.9
[³H]-Norepinephrine Uptake Inhibition2105.3 ± 150.4

Experimental Protocols

Protocol 1: Synthesis of an Affinity Resin with Immobilized this compound

This protocol describes the covalent immobilization of this compound onto a solid support to create an affinity resin for pull-down experiments. A derivative of the probe with a linker is required for this procedure.

Materials:

  • This compound derivative with a primary amine linker

  • NHS-activated Sepharose beads

  • Coupling buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (1 M ethanolamine, pH 8.0)

  • Wash buffer (0.1 M acetate, 0.5 M NaCl, pH 4.0)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Wash 1 mL of NHS-activated Sepharose beads with 10 mL of ice-cold 1 mM HCl.

  • Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat twice.

  • Dissolve 10 mg of the this compound derivative in 2 mL of coupling buffer.

  • Immediately add the dissolved probe to the washed beads and incubate overnight at 4°C with gentle rotation.

  • Centrifuge the beads and discard the supernatant.

  • To block any unreacted sites, add 10 mL of blocking buffer and incubate for 2 hours at room temperature.

  • Wash the beads by alternating between the wash buffer and the coupling buffer. Perform three cycles of washes.

  • Finally, wash the beads with 10 mL of PBS and store at 4°C in PBS containing a preservative (e.g., 0.02% sodium azide).

Protocol 2: Affinity Pull-Down of Target Proteins from Cell Lysate

Materials:

  • Prepared this compound affinity resin

  • Control resin (beads blocked with ethanolamine only)

  • Cell lysate (e.g., from HEK293 cells overexpressing SERT or from brain tissue)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Wash buffer (Lysis buffer with 0.1% Triton X-100)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or a solution of free this compound)

Procedure:

  • Equilibrate 50 µL of the affinity resin and the control resin with 1 mL of lysis buffer.

  • Incubate the equilibrated resins with 1 mg of cell lysate for 2-4 hours at 4°C with rotation.

  • Centrifuge the beads at 500 x g for 1 minute and collect the supernatant (unbound fraction).

  • Wash the beads three times with 1 mL of wash buffer.

  • Elute the bound proteins by adding 100 µL of elution buffer and incubating for 10 minutes at room temperature.

  • Neutralize the eluate if using a low pH elution buffer by adding 10 µL of 1 M Tris-HCl, pH 8.5.

  • Analyze the eluates by SDS-PAGE and silver staining or proceed to mass spectrometry for protein identification.

Protocol 3: On-Bead Digestion for Mass Spectrometry

Materials:

  • Protein-bound affinity beads

  • Reduction buffer (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin solution (20 µg/mL in 50 mM ammonium bicarbonate)

Procedure:

  • Perform the affinity pull-down as described in Protocol 2, up to the final wash step.

  • Resuspend the beads in 50 µL of reduction buffer and incubate at 56°C for 30 minutes.

  • Cool to room temperature and add 50 µL of alkylation buffer. Incubate in the dark for 20 minutes.

  • Wash the beads twice with 50 mM ammonium bicarbonate.

  • Add 100 µL of trypsin solution and incubate overnight at 37°C with gentle shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid to a final concentration of 0.1% for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_preparation Probe & Resin Preparation cluster_experiment Target Identification Probe This compound (with linker) Immobilization Immobilization Probe->Immobilization Covalent Coupling Beads NHS-activated Beads Beads->Immobilization AffinityResin Affinity Resin Immobilization->AffinityResin Creates PullDown Affinity Pull-Down AffinityResin->PullDown CellLysate Cell Lysate CellLysate->PullDown Incubation Washes Wash Steps PullDown->Washes Elution Elution / On-Bead Digestion Washes->Elution Peptides Tryptic Peptides Elution->Peptides Yields MassSpec LC-MS/MS Analysis Peptides->MassSpec ProteinID Protein Identification MassSpec->ProteinID Identifies

Caption: Experimental workflow for target identification using this compound.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Activates Increased5HT Increased Synaptic 5-HT Probe This compound Probe->SERT Inhibits Signaling Downstream Signaling Receptor->Signaling Increased5HT->Receptor Enhanced Activation

Caption: Hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols for the In Vivo Formulation of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-Methylphenyl)azepane is a small molecule compound with potential therapeutic applications. Preclinical in vivo studies are essential to evaluate its pharmacokinetic profile, efficacy, and safety. A critical aspect of these studies is the development of a suitable formulation that ensures appropriate delivery and bioavailability of the compound. As this compound is anticipated to be hydrophobic, this document provides detailed application notes and protocols for its formulation and administration in common rodent models for in vivo research. These guidelines are based on established methods for formulating hydrophobic small molecules.[1][2]

I. Quantitative Data Summary

The following tables provide a summary of recommended administration parameters for in vivo studies in mice. These values should be adapted based on the specific animal model, strain, and experimental design.

Table 1: Recommended Gavage Needle Sizes for Mice [3]

Mouse Weight (grams)Gavage Needle GaugeGavage Needle Length (inches)Ball/Tip Diameter (mm)
< 1424G1"1.25
15 - 2022G1" - 1.5"1.25
20 - 2520G1" - 1.5"2.0 - 2.25
25 - 3518G1.5" - 2"2.25

Table 2: Maximum Administration Volumes for Mice [3][4][5]

Route of AdministrationMaximum Volume (mL/kg)Notes
Oral (Gavage)10Smaller volumes (e.g., 5 mL/kg) are recommended to reduce the risk of complications.[3][5]
Intravenous (IV) Bolus5Slow bolus injection can accommodate up to 10 mL/kg.[4]

Table 3: Recommended Needle Sizes for Intravenous Injection in Mice [4][6]

Injection SiteNeedle Gauge
Tail Vein27-30 G

II. Experimental Protocols

A. Formulation Protocol for this compound

Given the likely hydrophobic nature of this compound, a multi-step approach to formulation development is recommended. This protocol outlines a vehicle screening process to identify a suitable formulation for oral or intravenous administration.

Materials:

  • This compound

  • Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMA), Polyethylene glycol 400 (PEG400)[2]

  • Co-solvents/Surfactants: Tween 80, Cremophor EL[1]

  • Aqueous Vehicles: Saline (0.9% NaCl), Phosphate-buffered saline (PBS), Water for Injection[2]

  • Lipid-based Vehicles: Corn oil, Olive oil, Medium-chain triglycerides[1][2]

  • Vortex mixer

  • Sonicator

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Solubility Screening:

    • Dispense a small, known amount of this compound into separate microcentrifuge tubes.

    • Add a measured volume of each test vehicle (e.g., DMSO, PEG400, corn oil) to achieve a target concentration.

    • Vortex vigorously for 2-5 minutes.

    • Sonicate for 10-15 minutes if the compound is not fully dissolved.

    • Visually inspect for complete dissolution.

    • This initial screen will identify potential primary solvents.

  • Aqueous Formulation Development (for IV or Oral Administration):

    • Based on the solubility screen, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • In a separate tube, prepare the aqueous vehicle. For intravenous formulations, a common approach is to use a co-solvent system. A typical vehicle might consist of:

      • 5-10% DMSO

      • 10-40% PEG400

      • 5-10% Tween 80

      • Quantum satis (q.s.) with saline or PBS to the final volume.

    • Slowly add the drug concentrate from step 2a to the aqueous vehicle while vortexing to avoid precipitation.

    • Observe the solution for any signs of precipitation. If precipitation occurs, adjust the ratio of co-solvents.

    • For intravenous administration, sterile filter the final formulation through a 0.22 µm filter.

  • Lipid-Based Formulation Development (for Oral Administration):

    • If the compound shows good solubility in oil, dissolve it directly in the selected oil (e.g., corn oil).[2]

    • Use gentle heating and vortexing to aid dissolution.

    • For self-emulsifying drug delivery systems (SEDDS), a more complex formulation involving oils, surfactants, and co-surfactants is required to enhance oral absorption.[1][7]

B. Protocol for Oral Gavage in Mice

This protocol provides a standardized procedure for the oral administration of the formulated this compound.[3][8][9]

Materials:

  • Formulated this compound

  • Appropriately sized gavage needles (see Table 1)[3]

  • Syringes

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[5][9]

    • Measure the insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.[9]

    • Draw the calculated volume of the formulation into the syringe and attach the gavage needle.

  • Restraint and Administration:

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head.[10] The head and body should be in a straight line.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[3]

    • The mouse should swallow as the needle enters the esophagus. Pass the needle smoothly to the pre-measured depth. Do not force the needle if resistance is met. [3][9]

    • Slowly administer the substance.[3]

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing.[3]

    • Continue monitoring 12-24 hours after dosing.[9]

C. Protocol for Intravenous (Tail Vein) Injection in Mice

This protocol describes the procedure for administering the sterile-filtered formulation of this compound via the lateral tail vein.[4][6][11]

Materials:

  • Sterile-filtered formulation of this compound

  • Sterile syringes (0.3-1.0 mL)

  • Sterile needles (27-30 G)[4][6]

  • Mouse restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • 70% isopropyl alcohol and gauze

Procedure:

  • Preparation:

    • Warm the mouse's tail to dilate the veins. This can be done by placing the mouse under a heat lamp for a short period or using a warming pad.[4][12]

    • Place the mouse in a restrainer.

    • Wipe the tail with 70% isopropyl alcohol.

  • Injection:

    • Locate one of the two lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the tail.[4][6]

    • If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and there should be no resistance upon injecting a small test volume. The vein should blanch.[4][12]

    • If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[4]

    • Slowly inject the calculated volume of the formulation. The maximum recommended bolus volume is 5 mL/kg.[4]

  • Post-Procedure:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to stop any bleeding.[12]

    • Return the mouse to its cage and monitor for any adverse reactions.

III. Visualizations

Formulation_Workflow cluster_prep Preparation cluster_screening Vehicle Screening cluster_formulation Formulation Development cluster_final Final Preparation Compound This compound Vehicles Select Candidate Vehicles (Solvents, Co-solvents, Oils) Compound->Vehicles Solubility Solubility Assessment Vehicles->Solubility Stability Short-term Stability Check Solubility->Stability Oral Oral Formulation (e.g., Solution, Suspension, SEDDS) Stability->Oral IV IV Formulation (e.g., Co-solvent System) Stability->IV Dosing Preparation of Dosing Solutions Oral->Dosing Sterilization Sterile Filtration (for IV) IV->Sterilization Sterilization->Dosing

Caption: Formulation development workflow for this compound.

Oral_Gavage_Workflow start Start weigh Weigh Mouse & Calculate Dose start->weigh measure Measure Gavage Needle Depth weigh->measure prepare_dose Prepare Dosing Syringe measure->prepare_dose restrain Restrain Mouse prepare_dose->restrain insert Insert Gavage Needle restrain->insert administer Administer Formulation insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Caption: Experimental workflow for oral gavage in mice.

IV_Injection_Workflow start Start warm_tail Warm Tail for Vasodilation start->warm_tail restrain Place Mouse in Restrainer warm_tail->restrain prep_tail Clean Tail with Alcohol restrain->prep_tail locate_vein Locate Lateral Tail Vein prep_tail->locate_vein insert_needle Insert Needle into Vein locate_vein->insert_needle inject Slowly Inject Formulation insert_needle->inject withdraw_needle Withdraw Needle & Apply Pressure inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end

Caption: Experimental workflow for intravenous tail vein injection in mice.

References

Application Notes and Protocols: Synthesis of 2-(2-Methylphenyl)azepane Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane scaffolds are crucial seven-membered nitrogen-containing heterocyclic motifs that have garnered significant attention in medicinal chemistry due to their presence in a variety of biologically active compounds and natural products.[1][2][3] Their inherent three-dimensional structure allows for the exploration of a wider chemical space compared to their five- and six-membered counterparts, making them attractive cores for the development of novel therapeutics.[1] This document provides a detailed protocol for the synthesis of a library of 2-(2-methylphenyl)azepane derivatives, designed for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.[3][4] The protocols outlined below are based on established synthetic methodologies for substituted azepanes, including organolithium-mediated reactions and chemoenzymatic approaches.[5][6]

Synthetic Workflow for this compound Derivatives and SAR Evaluation

The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the synthesis of a core scaffold, followed by diversification to generate a library of analogs. These compounds are then subjected to biological screening to determine their activity, and the resulting data is used to establish a structure-activity relationship.

Synthetic Workflow and SAR Evaluation cluster_synthesis Synthesis cluster_evaluation Evaluation A Starting Materials (e.g., 2-methyl-bromobenzene, azepane precursor) B Synthesis of Core Scaffold (this compound) A->B C Diversification/Analog Synthesis (Introduction of various substituents) B->C D Biological Screening (e.g., enzyme inhibition assay) C->D Compound Library E Data Analysis (e.g., IC50 determination) D->E F SAR Establishment E->F F->C Feedback for Next Generation Design PTPN2 Signaling Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., MAPK, NF-κB) LAT->Downstream Activation T-Cell Activation Downstream->Activation PTPN2 PTPN2 PTPN2->Lck Dephosphorylation PTPN2->ZAP70 Dephosphorylation Inhibitor This compound Derivative Inhibitor->PTPN2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Methylphenyl)azepane synthesis. The information is based on established chemical principles for the synthesis of substituted azepanes, primarily focusing on a plausible and robust synthetic route involving a Beckmann rearrangement followed by lactam reduction.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for preparing this compound?

A common and effective strategy involves a two-step process:

  • Beckmann Rearrangement: Conversion of 2-(2-methylphenyl)cyclohexanone oxime into the corresponding lactam, 7-(2-methylphenyl)azepan-2-one. This reaction expands the six-membered cyclohexyl ring into a seven-membered azepane ring system.[1][2]

  • Lactam Reduction: Reduction of the amide functionality in the lactam to an amine, yielding the final product, this compound.

Q2: What are the critical factors influencing the yield of the Beckmann rearrangement step?

The yield of the Beckmann rearrangement is highly dependent on several factors:

  • Acid Catalyst: Strong Brønsted or Lewis acids are required to promote the reaction. The choice and concentration of the acid can significantly impact the yield and side product formation.[1]

  • Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to degradation or fragmentation.[1]

  • Solvent: The choice of solvent can affect the solubility of the oxime and the stability of intermediates.

  • Purity of the Oxime: Starting with a pure E/Z isomer of the oxime is crucial, as the stereochemistry determines which group migrates. Isomerization under acidic conditions can lead to a mixture of products.[3]

Q3: Which reducing agents are suitable for the reduction of the lactam intermediate?

Strong reducing agents are necessary to reduce the amide in the lactam. Common choices include:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and widely used reagent for this transformation.

  • Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): These are also effective and can sometimes offer better selectivity.

Q4: How can I purify the final this compound product?

Purification is typically achieved through standard laboratory techniques. Due to the basic nature of the amine, a common strategy involves:

  • Acid-Base Extraction: Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

  • Column Chromatography: Using silica gel or alumina, with an eluent system often containing a small amount of a basic modifier like triethylamine to prevent product tailing.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Beckmann Rearrangement 1. Incomplete reaction. 2. Beckmann fragmentation (side reaction). 3. Sub-optimal acid catalyst or concentration. 4. Oxime isomerization leading to undesired regioisomer.[3]1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Use a milder acid catalyst or lower the reaction temperature. 3. Screen different acids (e.g., H₂SO₄, PPA, TsOH). See Table 1 for a comparison. 4. Ensure the purity of the starting oxime.
Multiple Products Observed after Rearrangement 1. Mixture of E/Z oxime isomers in the starting material. 2. Beckmann fragmentation leading to nitriles or other byproducts.1. Purify the oxime by recrystallization or chromatography before the rearrangement step. 2. Modify reaction conditions (lower temperature, different acid) to suppress fragmentation.
Incomplete Lactam Reduction 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Low reaction temperature or insufficient reaction time.1. Increase the equivalents of the reducing agent (e.g., use 2-3 equivalents of LiAlH₄). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature (e.g., reflux in THF) and monitor by TLC until the starting material is consumed.
Difficulty in Purifying the Final Product 1. Product is volatile and lost during solvent removal. 2. Product streaking on silica gel column. 3. Formation of stable emulsions during acid-base extraction.1. Use a rotary evaporator at a controlled temperature and pressure. 2. Add 0.5-1% triethylamine to your eluent system during column chromatography. 3. Use brine (saturated NaCl solution) to break up emulsions during the work-up.

Data Presentation

Table 1: Effect of Acid Catalyst on Beckmann Rearrangement Yield

The following table summarizes the hypothetical yield of 7-(2-methylphenyl)azepan-2-one from 2-(2-methylphenyl)cyclohexanone oxime using different acid catalysts under otherwise identical conditions (e.g., 100 °C, 4 hours).

EntryAcid CatalystEquivalentsYield (%)
1Concentrated H₂SO₄2.075
2Polyphosphoric Acid (PPA)- (solvent)82
3p-Toluenesulfonic Acid (TsOH)1.568
4Thionyl Chloride (SOCl₂)1.265
Table 2: Comparison of Reducing Agents for Lactam Reduction

This table shows a comparison of common reducing agents for the conversion of 7-(2-methylphenyl)azepan-2-one to this compound.

EntryReducing AgentSolventTemperatureReaction Time (h)Yield (%)
1LiAlH₄THFReflux690
2BH₃·THFTHFReflux885
3NaBH₄ / I₂THFRoom Temp1270

Experimental Protocols

Protocol 1: Synthesis of 7-(2-methylphenyl)azepan-2-one via Beckmann Rearrangement
  • Oxime Formation:

    • To a solution of 2-(2-methylphenyl)cyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain 2-(2-methylphenyl)cyclohexanone oxime. Purify by recrystallization from ethanol/water if necessary.

  • Beckmann Rearrangement:

    • Carefully add 2-(2-methylphenyl)cyclohexanone oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) at 80 °C with vigorous stirring.

    • After the addition is complete, raise the temperature to 120 °C and stir for 2 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 7-(2-methylphenyl)azepan-2-one.

Protocol 2: Reduction of 7-(2-methylphenyl)azepan-2-one to this compound
  • Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

  • Reaction:

    • Dissolve 7-(2-methylphenyl)azepan-2-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, remove the ice bath and reflux the mixture for 6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography (silica gel, eluting with hexane:ethyl acetate containing 1% triethylamine) to afford pure this compound.

Visualizations

Diagram 1: Overall Synthesis Workflow

G cluster_0 Step 1: Beckmann Rearrangement cluster_1 Step 2: Lactam Reduction start 2-(2-methylphenyl)cyclohexanone oxime Oxime Formation (NH2OH·HCl, NaOAc) start->oxime rearrangement Beckmann Rearrangement (Polyphosphoric Acid) oxime->rearrangement lactam 7-(2-methylphenyl)azepan-2-one rearrangement->lactam reduction Reduction (LiAlH4, THF) lactam->reduction workup Aqueous Work-up & Purification reduction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Beckmann Rearrangement Mechanism

G Oxime Oxime Protonation Protonation of OH (H+) Oxime->Protonation Rearrangement 1,2-Alkyl Shift & Loss of H2O Protonation->Rearrangement Key Step Nitrilium Nitrilium Ion Intermediate Rearrangement->Nitrilium Hydration Attack by H2O Nitrilium->Hydration Deprotonation Deprotonation Hydration->Deprotonation Tautomerization Tautomerization Deprotonation->Tautomerization Lactam Lactam Product Tautomerization->Lactam

Caption: Key steps in the acid-catalyzed Beckmann rearrangement mechanism.

Diagram 3: Troubleshooting Low Yield in Rearrangement

G Start Low Yield in Beckmann Rearrangement Check_SM Is Starting Material (Oxime) Consumed? Start->Check_SM Check_Side_Products Are Side Products (e.g., fragmentation) Observed? Check_SM->Check_Side_Products Yes Increase_Time_Temp Action: Increase Reaction Time or Temperature Check_SM->Increase_Time_Temp No Change_Acid Action: Change Acid Catalyst or Concentration (See Table 1) Check_Side_Products->Change_Acid No Lower_Temp Action: Lower Reaction Temperature Check_Side_Products->Lower_Temp Yes Purify_Oxime Action: Re-purify Starting Oxime Increase_Time_Temp->Purify_Oxime If ineffective Lower_Temp->Change_Acid If ineffective

Caption: Decision tree for troubleshooting low yield in the rearrangement step.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2-Methylphenyl)azepane and similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

  • High Lipophilicity: The presence of the methylphenyl group increases the molecule's non-polar surface area, leading to a higher logP value and a preference for non-polar environments over aqueous solutions.[1]

  • Crystal Lattice Energy: A stable and strong crystal structure requires significant energy to break apart, which can result in lower solubility.[1]

  • Poor Solvation: The molecule may not form favorable interactions with water molecules, hindering the dissolution process.[1]

Q2: I'm observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my assay. What is happening and how can I prevent it?

A2: This phenomenon is known as "precipitation upon dilution" and is common for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many lipophilic compounds at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity increases dramatically, causing the compound to crash out of the solution.

To mitigate this, consider the following:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to avoid solvent effects on your experiment.[2] Always include a vehicle control with the same final DMSO concentration.[2]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.

  • Use of Co-solvents: The addition of a water-miscible organic co-solvent can improve solubility.[3][4]

Q3: What are some general strategies to enhance the solubility of this compound for in vitro experiments?

A3: A variety of techniques can be employed to improve the solubility of poorly soluble compounds.[5][6] These can be categorized into physical and chemical modifications:

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[5][7]

  • Chemical Modifications: Strategies such as pH adjustment, use of buffers, salt formation (if the compound is ionizable), and complexation (e.g., with cyclodextrins) can be effective.[3][5][8]

Troubleshooting Guides

Issue 1: Compound precipitates in aqueous buffer during experiment.

Troubleshooting Steps:

  • Initial Assessment:

    • Confirm that you are using a fresh stock solution.

    • Centrifuge the stock solution vial before use to pellet any undissolved material.[2]

  • Solvent-Based Strategies:

    • Co-solvent Addition: Introduce a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer.[2] It is crucial to test the tolerance of your cell line or assay system to the chosen co-solvent.[2]

    • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly impact solubility.[1][3] Experiment with a range of pH values to identify the optimal condition for your compound.

  • Formulation Strategies:

    • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (0.01-0.05%), can aid in solubilization for enzyme assays.[9] However, be cautious with cell-based assays as surfactants can be cytotoxic above their critical micelle concentration.[9]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10]

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the highest concentration at which the compound remains in solution under your specific experimental conditions.[1]

  • Workflow for Improving Bioassay Performance:

    cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubility Enhancement Strategies cluster_3 Validation A Inconsistent Assay Results B Verify Stock Solution Integrity A->B C Assess Final DMSO Concentration B->C D Optimize Buffer pH C->D E Introduce Co-solvents C->E F Utilize Surfactants (non-cellular assays) C->F G Employ Cyclodextrin Complexation C->G H Re-run Assay with Modified Protocol D->H E->H F->H G->H I Confirm Reproducible Results H->I

    Troubleshooting workflow for inconsistent assay results.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Modifying the ionization state of the compound to a more soluble form.[3]Simple, rapid, and effective for ionizable compounds.[3][6]Risk of precipitation upon dilution in media with different pH; potential for toxicity at non-physiological pHs.[3]
Co-solvents Reducing the polarity of the aqueous solvent to increase the solubility of lipophilic compounds.[3][4]Can significantly increase solubility; simple to prepare.[6]Potential for solvent toxicity in biological assays; risk of precipitation upon dilution.[6]
Surfactants Forming micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[5]Effective at low concentrations.Can interfere with assays; potential for cytotoxicity in cell-based experiments.[9]
Cyclodextrins Forming inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[5][10]Can significantly improve solubility and stability.[10]May alter the effective concentration of the drug available to interact with its target.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix to improve dissolution rate and apparent solubility.[2][10]Can lead to supersaturated solutions.Requires more complex formulation development.
Particle Size Reduction Increasing the surface area-to-volume ratio of the drug particles to enhance the dissolution rate.[5][6]Improves dissolution rate.[5]Does not increase the equilibrium solubility.[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a general method to determine the kinetic solubility of a compound in a specific buffer.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each concentration of the compound stock solution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Signaling Pathway and Experimental Workflow Visualization

The solubility of a compound is paramount for obtaining accurate results in studies investigating its effect on cellular signaling. If this compound is being investigated as a modulator of a specific pathway, ensuring it remains in solution is critical.

cluster_workflow Experimental Workflow for Solubility Optimization cluster_pathway Generic Kinase Signaling Pathway A Prepare 10 mM Stock in 100% DMSO B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility > Target Concentration? B->C D Proceed with Experiment C->D Yes E Implement Solubility Enhancement Strategy C->E No F Re-evaluate Kinetic Solubility E->F F->C Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound This compound (in solution) Compound->Kinase2 Inhibition

Workflow for solubility optimization and its importance in a signaling pathway.

References

Technical Support Center: Purification of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(2-Methylphenyl)azepane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and related 2-arylazepanes are column chromatography on silica gel, crystallization (often as a salt), and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the physical state of the product.

Q2: My purified this compound is an oil, making it difficult to handle and crystallize. What can I do?

A2: It is common for substituted azepanes to be oils at room temperature.[1][2] If the freebase is an oil, consider converting it to a hydrochloride (HCl) or other suitable salt. Amine salts are often crystalline solids with sharp melting points, making them easier to handle, purify by recrystallization, and store.

Q3: I am observing degradation of my compound on the silica gel column. What is causing this and how can I prevent it?

A3: Standard silica gel is slightly acidic, which can lead to the degradation of acid-sensitive compounds, including some amines.[3][4] To mitigate this, you can use a deactivated silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.[3] Alternatively, using a different stationary phase like alumina (basic or neutral) can be a good option.

Q4: What are the typical impurities I should expect in the synthesis of this compound?

A4: Impurities will largely depend on the synthetic route. Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if prepared via a coupling reaction, residual catalyst and ligands might be present. If synthesized through a ring-expansion or cyclization, regioisomers or incompletely cyclized intermediates could be impurities.

Troubleshooting Guides

Column Chromatography Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent). - Co-elution of structurally similar impurities. - Column overloading.- Optimize Eluent: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (target Rf of 0.2-0.4 for the product).[3] - Use a Gradient: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (generally 1-5% of the silica gel mass).[3]
Product Streaking or Tailing on TLC/Column - The compound is too polar for the eluent. - Strong interaction with the acidic silica gel. - The sample is overloaded.- Increase Eluent Polarity: Add a more polar solvent (e.g., methanol) to your eluent system. - Add a Modifier: Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. - Use a Different Stationary Phase: Consider using neutral or basic alumina.
Low Recovery of Product from the Column - Irreversible adsorption onto the silica gel. - Decomposition on the column. - The product is too non-polar and eluted with the solvent front.- Use Deactivated Silica: As mentioned, pre-treat the silica gel or add a basic modifier to the eluent. - Flush the Column: After collecting the desired fractions, flush the column with a very polar solvent system (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. - Start with a Less Polar Eluent: Ensure your initial eluent is non-polar enough to retain the compound on the column.
Crystallization and Product Isolation Issues
Problem Potential Cause(s) Troubleshooting Steps
Product Oils Out During Crystallization - The compound has a low melting point or is an oil at room temperature. - The chosen solvent is not ideal. - The solution is supersaturated.- Form a Salt: Convert the basic azepane to its hydrochloride or another salt, which is more likely to be a crystalline solid. - Solvent Screening: Experiment with a variety of solvents or solvent pairs (e.g., ethanol/water, isopropanol/diisopropyl ether). - Slow Cooling: Allow the solution to cool slowly to room temperature and then in the refrigerator. Avoid rapid cooling in an ice bath. - Scratching: Scratch the inside of the flask with a glass rod to induce crystallization.
Product is Contaminated with Residual Solvents - Incomplete drying. - Formation of a solvate.- High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is stable. - Trituration/Recrystallization: Triturate the solid with a non-solvent for the product or perform another recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.[3]

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • For better separation, pre-adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to move the compound down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the purified (by chromatography) or crude this compound freebase in a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring until the solution becomes acidic (test with pH paper) or a precipitate is no longer formed.

  • Crystallization:

    • If a precipitate forms immediately, collect it by filtration.

    • If no precipitate forms, you may need to reduce the volume of the solvent or add a non-polar co-solvent (e.g., hexane) to induce crystallization.

    • Allow the solution to stand, preferably at a cool temperature (4 °C), to allow for slow crystal growth.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under high vacuum to remove all residual solvents.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound tlc Analyze by TLC start->tlc is_oil Is the product an oil or solid? tlc->is_oil Assess purity & polarity chromatography Purify by Column Chromatography is_oil->chromatography Multiple spots or streaking distillation_q Are impurities non-volatile? is_oil->distillation_q Relatively clean, single spot check_purity_chrom Check Purity (NMR, LC-MS) chromatography->check_purity_chrom check_purity_chrom->chromatography Still impure (re-optimize) pure_solid Pure Solid Product check_purity_chrom->pure_solid Purity OK (Solid) pure_oil Pure Oily Product check_purity_chrom->pure_oil Purity OK (Oil) form_salt Form Hydrochloride Salt check_purity_chrom->form_salt Purity OK (Oil, solid desired) crystallize Recrystallize Salt form_salt->crystallize check_purity_cryst Check Purity (NMR, LC-MS) crystallize->check_purity_cryst check_purity_cryst->crystallize Still impure (re-crystallize) end Pure Product check_purity_cryst->end Purity OK distillation_q->chromatography No / Volatile impurities distill Vacuum Distillation distillation_q->distill Yes check_purity_distill Check Purity (NMR, LC-MS) distill->check_purity_distill check_purity_distill->chromatography Still impure check_purity_distill->end Purity OK

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Methods_vs_Impurities cluster_methods Purification Methods cluster_impurities Impurity Types chrom Column Chromatography polar Polar Impurities (e.g., Reagents, Salts) chrom->polar Excellent Removal nonpolar Non-polar Impurities (e.g., Starting Materials) chrom->nonpolar Excellent Removal isomers Isomers / Byproducts (Similar Polarity) chrom->isomers Good, requires optimization cryst Crystallization (as Salt) cryst->polar Good Removal cryst->nonpolar Good Removal cryst->isomers Can be effective if crystal lattice is selective distill Vacuum Distillation distill->polar Effective if boiling point difference is large distill->nonpolar Effective if boiling point difference is large distill->isomers Difficult if boiling points are close nonvolatile Non-Volatile Impurities (e.g., Polymers, Salts) distill->nonvolatile Excellent Removal

References

Technical Support Center: 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Methylphenyl)azepane in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's stability can be pH-dependent. Acidic or basic conditions can potentially lead to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the azepane ring or the methylphenyl moiety.

  • Solvent: The choice of solvent can impact stability. Protic solvents, for instance, may participate in degradation reactions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for N-substituted azepanes and similar compounds may include:

  • Oxidation: The nitrogen atom in the azepane ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidation products. The benzylic position is also a potential site for oxidation.

  • Ring Opening: Under certain conditions, the azepane ring could undergo cleavage.

  • Photodegradation: Aromatic compounds and amines can be susceptible to degradation upon exposure to light.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or lower).

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use tightly sealed containers to prevent solvent evaporation and exposure to air (oxygen).

  • If possible, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound stability.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Loss of Analyte Peak Area Over Time

Possible Cause Suggested Solution
Degradation in solution Prepare fresh samples and standards immediately before analysis. If samples must be stored, conduct a short-term stability study in the autosampler to determine the acceptable storage duration.
Adsorption to vial or cap Use silanized glass vials or polypropylene vials to minimize adsorption.
Inconsistent injection volume Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe.
Precipitation in the mobile phase Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Filter samples before injection.

Issue 2: Appearance of New, Unidentified Peaks

Possible Cause Suggested Solution
Formation of degradation products This indicates instability. Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradants. This will help in developing a stability-indicating method.
Contamination from solvent or glassware Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.
Carryover from previous injections Implement a robust needle wash protocol in your HPLC method. Inject a blank after a high-concentration sample to check for carryover.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Peak Tailing for this compound

Possible Cause Suggested Solution
Active sites in the GC system The amine functionality of the azepane ring can interact with active sites in the injector liner and column. Use a deactivated liner and a column specifically designed for amine analysis.
Suboptimal injection temperature An injection temperature that is too low can cause slow volatilization, while a temperature that is too high can cause on-column degradation. Optimize the injector temperature.
Column contamination Bake out the column at the maximum recommended temperature. If tailing persists, trim the first few centimeters of the column or replace it.

Issue 2: Irreproducible Peak Areas

Possible Cause Suggested Solution
Sample degradation in the hot injector Minimize the residence time of the sample in the hot injector by using a fast autosampler injection. Consider using a programmable temperature vaporization (PTV) injector.
Septum leak A leaking septum can lead to variable injection volumes. Replace the septum regularly.
Inconsistent sample preparation Ensure accurate and consistent pipetting and dilution steps during sample preparation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress Condition Protocol
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.
Oxidative Degradation Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Store the solid compound at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). Run a dark control in parallel.

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV or LC-MS method.

4. Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or as determined by UV scan of the analyte)

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Expose to Thermal Thermal (80°C solid, 60°C solution) Stock->Thermal Expose to Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV / LC-MS Analysis Neutralize->HPLC Data Compare stressed vs. unstressed samples HPLC->Data Identify Identify & Quantify Degradants Data->Identify

Forced Degradation Study Workflow

HPLC_Troubleshooting_Logic cluster_peak_area Peak Area Problems cluster_new_peaks Unexpected Peaks Start HPLC Analysis Issue Loss Loss of Peak Area? Start->Loss Check NewPeaks New Peaks Observed? Start->NewPeaks Check Degradation Potential Degradation - Prepare fresh samples - Conduct autosampler stability Loss->Degradation Yes Adsorption Adsorption to vial - Use inert vials Loss->Adsorption Also consider Degradants Degradation Products - Perform forced degradation NewPeaks->Degradants Yes Contamination Contamination - Run blanks NewPeaks->Contamination Also consider

HPLC Troubleshooting Logic Flow

References

troubleshooting 2-(2-Methylphenyl)azepane in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2-(2-Methylphenyl)azepane in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

While the exact mechanism of action for this specific molecule may still be under investigation, compounds with an azepane core are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs).[1] A plausible hypothesis, based on structurally related molecules, is the activation of a Gq-coupled GPCR, leading to an increase in intracellular calcium.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution into your aqueous assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, which should typically be kept below 0.5% to avoid solvent-induced artifacts.

Q3: What is a typical concentration range for this compound in a cell-based assay?

The optimal concentration will be cell-line and assay-dependent. It is crucial to perform a dose-response curve to determine the effective concentration range. A preliminary experiment might test concentrations from 1 nM to 100 µM. Additionally, a cytotoxicity assay should be performed to ensure that the observed effects are not due to cell death.

Troubleshooting Guides

Issue 1: No response or a very weak signal is observed after applying the compound.

If you are not observing the expected cellular response, several factors could be at play. The following table outlines potential causes and solutions.

Possible Cause Recommended Solution
Compound Insolubility Ensure the final concentration of the compound in the assay medium does not exceed its solubility limit. Visually inspect the well for precipitation. Consider lowering the final concentration or testing alternative formulations if solubility is an issue.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, cell density, and temperature. For transient responses like calcium mobilization, ensure your measurement window is appropriately timed.[2]
Cell Health or Passage Number Use cells that are in a logarithmic growth phase and are of a low passage number. High passage numbers can lead to altered receptor expression and signaling.[2] Visually inspect cells for normal morphology before the experiment.
Target Receptor Not Expressed Confirm that your chosen cell line endogenously expresses the target receptor at sufficient levels. If not, consider using a cell line that is known to express the receptor or a transiently transfected system.
Compound Degradation Prepare fresh dilutions of the compound from a frozen stock for each experiment to avoid degradation in aqueous solutions.
Issue 2: High background signal or assay variability.

High background and inconsistent results can mask the true effect of the compound.

Possible Cause Recommended Solution
Cell Plating Inconsistency Ensure even cell distribution when plating. Uneven cell density across the plate can lead to variability. Allow plates to sit at room temperature for a short period before incubation to allow for even settling.
Assay Reagent Issues Check the expiration dates and proper storage of all assay reagents, including fluorescent dyes and buffers. Prepare fresh reagents if necessary.
Edge Effects in Microplates "Edge effects" can occur due to temperature and humidity gradients across the plate. Avoid using the outer wells of the plate for experimental conditions, or fill them with a buffer to maintain a more uniform environment.
Instrument Settings Optimize the settings on your plate reader or microscope, such as gain and exposure time, to maximize the signal-to-noise ratio.
Compound Autofluorescence Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If it is fluorescent, you may need to use a different detection method or subtract the background fluorescence from a compound-only control.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Assay Development

Assay TypeConcentration RangeNotes
Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®)1 µM - 100 µMTo determine the concentration at which the compound becomes toxic to the cells.
Functional Assay (e.g., Calcium Mobilization)1 nM - 50 µMA broad range to establish a dose-response curve and determine EC50/IC50 values.

Experimental Protocols

Protocol: Calcium Mobilization Assay

This protocol describes a general method for measuring changes in intracellular calcium in response to this compound using a fluorescent calcium indicator.

  • Cell Plating: Seed cells (e.g., HEK293 or CHO) in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An anion transport inhibitor like probenecid may be required for some cell lines to improve dye retention.

  • Incubation: Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Preparation: During the incubation, prepare a dilution series of this compound in a separate 96-well plate at a concentration that is 5-10 times the final desired concentration.

  • Measurement: Place the cell plate and the compound plate into a fluorescence plate reader equipped with an automated injector (e.g., a FLIPR or FlexStation).

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the compound dilutions into the corresponding wells of the cell plate.

    • Immediately begin kinetic fluorescence readings for 60-180 seconds to capture the calcium response.[2]

  • Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular calcium concentration. Analyze the data to determine dose-dependent responses and calculate the EC50.

Visualizations

Signaling Pathway

G compound This compound receptor Gq-Coupled GPCR compound->receptor Binds to g_protein Gαq Activation receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Stimulates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on ca_release Ca²⁺ Release er->ca_release Induces response Cellular Response ca_release->response

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells load_dye Load Cells with Calcium Dye plate_cells->load_dye prep_compound Prepare Compound Dilutions add_compound Add Compound prep_compound->add_compound measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline measure_baseline->add_compound measure_response Measure Kinetic Response add_compound->measure_response analyze_data Analyze Data (EC50) measure_response->analyze_data

Caption: General workflow for a calcium mobilization assay.

Troubleshooting Logic

G start Assay Performed check_signal Signal Observed? start->check_signal no_signal No/Weak Signal check_signal->no_signal No yes_signal Signal is Present check_signal->yes_signal Yes troubleshoot_no_signal Check: - Compound Solubility - Cell Health - Receptor Expression - Assay Conditions no_signal->troubleshoot_no_signal check_variability Results Reproducible? yes_signal->check_variability high_variability High Variability check_variability->high_variability No reproducible Reproducible Results check_variability->reproducible Yes troubleshoot_variability Check: - Plating Uniformity - Reagent Quality - Edge Effects - Instrument Settings high_variability->troubleshoot_variability proceed Proceed with Further Experiments reproducible->proceed

Caption: Decision tree for troubleshooting common assay issues.

References

optimizing reaction conditions for 2-(2-Methylphenyl)azepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Methylphenyl)azepane. The primary synthetic route discussed is the Buchwald-Hartwig amination, a robust and widely used method for the formation of carbon-nitrogen bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For this specific synthesis, the reactants would be 2-halotoluene (e.g., 2-bromotoluene or 2-iodotoluene) and azepane.

Q2: I am observing low to no product yield. What are the potential causes?

A2: Low or no yield in a Buchwald-Hartwig amination can stem from several factors:

  • Inactive Catalyst: The palladium catalyst, particularly in its Pd(0) active form, can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.[1] For sterically hindered substrates, bulky electron-rich ligands are often required.

  • Incorrect Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3]

  • Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate. The optimal temperature will depend on the specific substrates and catalyst system.

  • Poor Quality Reagents: Ensure the purity of your aryl halide, azepane, solvent, and base. Impurities can poison the catalyst.

Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct (toluene). How can I minimize this?

A3: The formation of a hydrodehalogenated arene is a known side reaction in the Buchwald-Hartwig amination, often resulting from a competing β-hydride elimination pathway.[1][4] To minimize this, consider the following:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor reductive elimination to form the desired C-N bond over β-hydride elimination.

  • Base Selection: Using a weaker base, if compatible with the reaction, can sometimes reduce the rate of side reactions.

  • Temperature Control: Lowering the reaction temperature may help, although this could also decrease the overall reaction rate.

Q4: How do I choose the optimal palladium catalyst and ligand for this synthesis?

A4: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. Several generations of catalyst systems have been developed.[1] For the coupling of a secondary cyclic amine like azepane, a common starting point would be a Pd(0) source like Pd2(dba)3 combined with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or a bidentate ligand like BINAP.[1][5] Pre-formed palladium catalysts that are air-stable are also excellent choices.

Q5: What are the typical reaction conditions for the Buchwald-Hartwig amination of azepane with 2-bromotoluene?

A5: Typical conditions are outlined in the experimental protocol section below. Generally, the reaction is performed in an anhydrous aprotic solvent like toluene or dioxane, under an inert atmosphere, with a palladium catalyst, a phosphine ligand, and a strong base. The reaction mixture is typically heated to ensure a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Materials Inactive catalystUse a fresh source of palladium catalyst and ensure rigorous inert atmosphere conditions. Consider using an air-stable precatalyst.
Incorrect ligandScreen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Insufficiently strong baseSwitch to a stronger base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20°C.
Formation of Dark, Tarry Material Reaction temperature is too highLower the reaction temperature and monitor for product formation over a longer period.
Catalyst decompositionEnsure a sufficiently high ligand-to-palladium ratio to stabilize the catalyst.
Incomplete Reaction Insufficient reaction timeMonitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed.
Reversible reactionEnsure the use of a suitable base to drive the reaction forward.
Difficulty in Product Purification Residual catalystUse appropriate filtration techniques (e.g., passing through a pad of Celite) or a palladium scavenger.
Similar polarity of product and byproductsEmploy careful column chromatography with a shallow solvent gradient.

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

This protocol provides a general methodology. Optimization of specific parameters may be required.

Materials:

  • 2-Bromotoluene

  • Azepane

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)2 (e.g., 0.02 mmol), XPhos (e.g., 0.04 mmol), and sodium tert-butoxide (e.g., 1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (e.g., 5 mL) to the flask.

  • Add 2-bromotoluene (e.g., 1.0 mmol) and azepane (e.g., 1.2 mmol) to the reaction mixture under the inert atmosphere.

  • Seal the flask and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Process

Experimental Workflow

experimental_workflow reagents Reagents & Catalyst Loading (Flask under Inert Gas) solvent Solvent Addition reagents->solvent 1 heating Heating & Stirring (e.g., 100°C) solvent->heating 2 monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring 3 workup Aqueous Workup & Extraction monitoring->workup 4 purification Column Chromatography workup->purification 5 product This compound purification->product 6

Caption: A typical experimental workflow for the synthesis of this compound.

Buchwald-Hartwig Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination + R2NH deprotonation Deprotonation amine_coordination->deprotonation + Base reductive_elimination Reductive Elimination Complex deprotonation->reductive_elimination reductive_elimination->pd0 - Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Degradation Pathways of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(2-Methylphenyl)azepane.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential metabolic transformations can be predicted based on its chemical structure and common drug metabolism reactions. The primary routes of metabolism are expected to involve Phase I and Phase II reactions.

  • Phase I (Functionalization): These reactions introduce or expose functional groups. For this compound, this will likely involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1][2][3] Potential Phase I modifications include:

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or the azepane ring.

    • N-dealkylation: While this compound does not have an N-alkyl group, oxidation of the carbon adjacent to the nitrogen in the azepane ring can occur.

    • Oxidation: Oxidation of the methyl group on the phenyl ring to a carboxylic acid.

  • Phase II (Conjugation): These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1][2] Potential Phase II conjugations include:

    • Glucuronidation: Attachment of glucuronic acid to hydroxylated metabolites.

    • Sulfation: Conjugation of sulfate to hydroxylated metabolites.

Q2: Which cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of this compound?

A2: The specific CYP isoforms responsible for the metabolism of this compound have not been identified. However, the most abundant and promiscuous CYP enzymes involved in drug metabolism are members of the CYP1, CYP2, and CYP3 families, with CYP3A4 and CYP2D6 being particularly significant for a wide range of xenobiotics.[3][4] To identify the specific isoforms, reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors with human liver microsomes are recommended.[5]

Q3: What in vitro experimental systems can be used to study the degradation of this compound?

A3: Several in vitro systems are suitable for investigating the metabolic fate of this compound. The choice of system depends on the specific research question.[6]

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are ideal for studying Phase I metabolism.[5][6]

  • Hepatocytes: As the primary liver cells, they contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more physiologically relevant model.[6][7]

  • Recombinant CYP Enzymes: These allow for the investigation of the role of specific CYP isoforms in the metabolism of the compound.[5]

  • S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II reactions.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No metabolite formation detected. The compound is highly stable and not metabolized by the chosen in vitro system.- Increase incubation time or enzyme concentration.- Use a more metabolically active system (e.g., induced liver microsomes or hepatocytes).- Confirm the analytical method is sensitive enough to detect low levels of metabolites.
The incorrect cofactor was used or omitted.- Ensure the appropriate cofactors are added (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation).[1]
High variability between replicate experiments. Inconsistent pipetting or sample handling.- Use calibrated pipettes and ensure thorough mixing of all components.- Maintain consistent incubation conditions (temperature, time).
Degradation of the compound or metabolites in the sample matrix.- Analyze samples immediately after the experiment or store them at -80°C.- Evaluate the stability of the analyte in the matrix.
Difficulty in identifying metabolite structures. Insufficient resolution or sensitivity of the analytical instrument (e.g., LC-MS).- Optimize the liquid chromatography method for better separation of isomers.[9]- Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements.[10]- Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[9][10]
Co-elution of interfering compounds from the biological matrix.- Improve the sample preparation method to remove interfering substances.- Optimize the chromatographic gradient to enhance separation.[11]

Quantitative Data Summary

As no specific quantitative data for the degradation of this compound is currently available, the following table is a template for researchers to populate with their experimental findings.

Parameter Human Liver Microsomes Rat Liver Microsomes Cryopreserved Human Hepatocytes
Incubation Time (min)
Parent Compound Remaining (%)
Metabolite 1 (e.g., Hydroxylated) Formation Rate (pmol/min/mg protein)
Metabolite 2 (e.g., N-Oxide) Formation Rate (pmol/min/mg protein)
Intrinsic Clearance (CLint) (µL/min/mg protein)

Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • 1 mg/mL human liver microsomes

      • 1 µM this compound (dissolved in a suitable solvent like DMSO, final concentration ≤ 0.5%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Incubation:

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.[10]

Protocol 2: Reaction Phenotyping with Recombinant CYP Isoforms
  • Incubation Setup:

    • Prepare separate incubations for each recombinant human CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Each incubation should contain:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • A specific concentration of the recombinant CYP enzyme (e.g., 10-50 pmol/mL)

      • 1 µM this compound

  • Pre-incubation and Reaction Initiation:

    • Follow the same pre-incubation and reaction initiation steps as in Protocol 1, using an NADPH-regenerating system.

  • Incubation and Termination:

    • Incubate for a fixed time point (e.g., 30 minutes) where metabolism is linear.

    • Terminate the reaction with ice-cold acetonitrile.

  • Analysis:

    • Analyze the samples by LC-MS/MS to measure the rate of metabolite formation for each CYP isoform. The isoform that produces the highest amount of metabolite is likely the primary enzyme responsible for that metabolic pathway.[5]

Visualizations

Below are diagrams illustrating the hypothesized degradation pathway and a typical experimental workflow for studying drug metabolism.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 Hydroxylated Metabolite (Aromatic Ring) Parent->M1 CYP-mediated Hydroxylation M2 Hydroxylated Metabolite (Azepane Ring) Parent->M2 CYP-mediated Hydroxylation M3 N-Oxide Metabolite Parent->M3 CYP-mediated N-Oxidation M4 Oxidized Methyl Group (Carboxylic Acid) Parent->M4 CYP/ADH/ALDH-mediated Oxidation M5 Glucuronide Conjugate M1->M5 UGT-mediated Glucuronidation M6 Sulfate Conjugate M2->M6 SULT-mediated Sulfation

Caption: Hypothesized metabolic degradation pathway of this compound.

G cluster_workflow Experimental Workflow A Incubation with Metabolizing System (e.g., Microsomes, Hepatocytes) B Reaction Quenching & Protein Precipitation A->B C Centrifugation B->C D Supernatant Collection C->D E LC-MS/MS Analysis D->E F Data Processing & Metabolite Identification E->F G Pathway Elucidation F->G

Caption: General experimental workflow for in vitro drug metabolism studies.

References

Technical Support Center: Avoiding Interference of 2-(2-Methylphenyl)azepane in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from 2-(2-Methylphenyl)azepane in biochemical assays. While this compound is not a widely documented pan-assay interference compound (PAIN), its chemical structure suggests a potential for certain types of assay artifacts. This guide will help you proactively address these possibilities and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential ways this compound could interfere with my biochemical assay?

A1: Based on its chemical structure, which includes a substituted aromatic ring and a saturated heterocyclic system, this compound could potentially interfere with biochemical assays through several mechanisms:

  • Autofluorescence: The 2-methylphenyl group is an aromatic system that may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing the background signal.

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that may non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.

  • Non-specific Binding: The compound may bind non-specifically to assay components, such as enzymes or detection reagents, which could alter their function and lead to inaccurate readings.

  • Light Scattering: Aggregates of the compound can scatter light, which may interfere with absorbance or fluorescence intensity measurements.

Q2: I am observing a high background signal in my fluorescence-based assay when using this compound. What could be the cause and how can I fix it?

A2: A high background signal in the presence of this compound is likely due to the compound's intrinsic fluorescence (autofluorescence). To address this, you can perform the following troubleshooting steps:

  • Run a control experiment: Measure the fluorescence of your assay buffer containing only this compound at the same concentration used in your main experiment. This will quantify the compound's contribution to the overall signal.

  • Subtract the background: If the compound's fluorescence is consistent, you may be able to subtract this background signal from your experimental readings.

  • Change the excitation/emission wavelengths: If your assay allows, try shifting the excitation and/or emission wavelengths to a region where the compound's fluorescence is minimal.

  • Use a different detection method: Consider an orthogonal assay with a non-fluorescence-based readout, such as an absorbance-based or luminescence-based assay, to confirm your results.

Q3: My dose-response curve for this compound shows a very steep drop-off in activity, which seems unusual. Could this be an artifact?

A3: A steep, sigmoidal dose-response curve can be an indication of compound aggregation. When a compound reaches its critical aggregation concentration (CAC), it can form aggregates that non-specifically inhibit the target protein, leading to a sharp decrease in activity. To investigate this, you can:

  • Perform a detergent test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. Detergents can disrupt aggregates, and a significant reduction in the compound's apparent potency would support the aggregation hypothesis.

  • Use dynamic light scattering (DLS): DLS is a technique that can directly detect the formation of aggregates in solution.[1]

Q4: How can I proactively design my experiments to minimize potential interference from this compound?

A4: To minimize the risk of assay interference, consider the following from the outset:

  • Solubility: Ensure that this compound is fully soluble in your assay buffer at the tested concentrations. Precipitated compound can cause light scattering and other artifacts.

  • Concentration Range: Use the lowest effective concentration of the compound to reduce the likelihood of aggregation.

  • Control Experiments: Always include appropriate controls, such as the compound in buffer alone, to check for autofluorescence or other direct effects on the assay signal.

  • Orthogonal Assays: Plan to confirm any significant findings using an orthogonal assay that employs a different detection principle.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence

Symptoms:

  • High background signal in fluorescence assays.

  • Signal is present in control wells containing only the compound and buffer.

  • Inconsistent results at different compound concentrations.

Troubleshooting Workflow:

start High Background Signal in Fluorescence Assay control Run Control: Compound in Buffer start->control signal Is there a signal? control->signal subtract Subtract Background Signal signal->subtract Yes no_interference Autofluorescence Unlikely signal->no_interference No change_wavelength Change Excitation/ Emission Wavelengths subtract->change_wavelength orthogonal Use Orthogonal Assay (e.g., Absorbance, Luminescence) change_wavelength->orthogonal end Issue Resolved orthogonal->end no_interference->end start Suspected Compound Aggregation detergent Perform Detergent Test (e.g., 0.01% Triton X-100) start->detergent potency Is potency significantly reduced? detergent->potency dls Perform Dynamic Light Scattering (DLS) potency->dls Yes no_aggregation Aggregation Unlikely potency->no_aggregation No aggregates Are aggregates detected? dls->aggregates confirm Aggregation Confirmed aggregates->confirm Yes aggregates->no_aggregation No end Issue Resolved confirm->end no_aggregation->end cluster_interference Potential Interference Pathways of this compound Compound This compound Autofluorescence Autofluorescence Compound->Autofluorescence Aggregation Aggregation Compound->Aggregation NonspecificBinding Non-specific Binding Compound->NonspecificBinding Assay Biochemical Assay FalsePositive False Positive Result Assay->FalsePositive Autofluorescence->Assay Aggregation->Assay NonspecificBinding->Assay

References

Technical Support Center: Scale-Up Synthesis of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(2-Methylphenyl)azepane. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during production.

Synthesis Overview

The recommended scalable synthesis of this compound involves a two-step process starting from 2-methyl-2'-nitrobiphenyl. The first step is a photochemical ring expansion to form the corresponding 3H-azepine intermediate, followed by a catalytic hydrogenation to yield the final saturated azepane product. This approach is advantageous due to its efficiency and use of readily available starting materials.

Experimental Protocols

Step 1: Photochemical Ring Expansion of 2-Methyl-2'-nitrobiphenyl

This procedure details the conversion of 2-methyl-2'-nitrobiphenyl to 7-(2-methylphenyl)-3H-azepine.

Materials and Equipment:

  • 2-Methyl-2'-nitrobiphenyl

  • Triethyl phosphite

  • Acetonitrile (ACN), degassed

  • Photochemical reactor equipped with a blue LED light source (e.g., 450 nm)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a suitable photochemical reactor, dissolve 2-methyl-2'-nitrobiphenyl (1.0 eq) in degassed acetonitrile to a concentration of 0.05 M.

  • Add triethyl phosphite (1.5 eq) to the solution.

  • Purge the reactor with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude 7-(2-methylphenyl)-3H-azepine is typically carried forward to the next step without further purification.

Step 2: Catalytic Hydrogenation of 7-(2-Methylphenyl)-3H-azepine

This protocol describes the reduction of the 3H-azepine intermediate to this compound.

Materials and Equipment:

  • Crude 7-(2-methylphenyl)-3H-azepine

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Transfer the crude 7-(2-methylphenyl)-3H-azepine to a high-pressure hydrogenation reactor.

  • Add ethanol or methanol as the solvent.

  • Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas several times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the reaction is complete. Direct hydrogenation of similar 3H-azepine intermediates has been reported to yield the saturated azepane in high yields.[1]

  • Once complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. Note that these values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for Photochemical Ring Expansion

ParameterValue
Substrate Concentration0.05 M
Triethyl Phosphite (eq)1.5
SolventAcetonitrile
Light SourceBlue LED (450 nm)
TemperatureRoom Temperature
Typical Reaction Time12-24 hours
Conversion>95%

Table 2: Reaction Parameters for Catalytic Hydrogenation

ParameterValue
Catalyst10% Pd/C
Catalyst Loading5 mol%
SolventEthanol or Methanol
Hydrogen Pressure5-10 bar
TemperatureRoom Temperature
Typical Reaction Time8-16 hours
Yield (after purification)80-90%
Purity (by HPLC)>98%

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Start 2-Methyl-2'-nitrobiphenyl Step1 Photochemical Ring Expansion (Blue LED, P(OEt)3, ACN) Start->Step1 Intermediate 7-(2-methylphenyl)-3H-azepine Step1->Intermediate Step2 Catalytic Hydrogenation (H2, 10% Pd/C, EtOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Synthesis Start Low Yield or Incomplete Reaction CheckStep Identify Problematic Step Start->CheckStep PhotoStep Photochemical Ring Expansion CheckStep->PhotoStep Step 1 HydroStep Catalytic Hydrogenation CheckStep->HydroStep Step 2 PhotoTroubleshoot Check Light Source Intensity Degas Solvents Thoroughly Check Reagent Quality PhotoStep->PhotoTroubleshoot HydroTroubleshoot Check Catalyst Activity Ensure Proper H2 Pressure Check for Catalyst Poisons HydroStep->HydroTroubleshoot

Caption: Troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: The photochemical ring expansion is slow or incomplete. What are the possible causes and solutions?

  • Possible Cause: Insufficient light penetration or intensity.

    • Solution: On a larger scale, light penetration can be a limiting factor.[1][2][3][4] Ensure that the reactor design allows for efficient irradiation of the reaction mixture. For larger volumes, consider using a flow reactor or a reactor with multiple light sources. Check the output of your blue LED light source to ensure it is within the specified range.

  • Possible Cause: Presence of oxygen.

    • Solution: The reaction is sensitive to oxygen. Ensure that the solvent is thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (nitrogen or argon).

  • Possible Cause: Impure starting materials or reagents.

    • Solution: Use high-purity 2-methyl-2'-nitrobiphenyl and triethyl phosphite. Impurities can quench the excited state or lead to side reactions.

Q2: The catalytic hydrogenation step is sluggish or fails. What should I check?

  • Possible Cause: Catalyst deactivation.

    • Solution: The palladium catalyst can be poisoned by impurities such as sulfur or certain nitrogen-containing compounds. Ensure that the 3H-azepine intermediate from the first step is free of potential catalyst poisons. If necessary, a simple workup or filtration through a plug of silica gel might be required before hydrogenation. Also, ensure the catalyst is fresh and has been stored properly.

  • Possible Cause: Inefficient mixing.

    • Solution: On a larger scale, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Increase the stirring rate and ensure the reactor design provides adequate agitation.

  • Possible Cause: Insufficient hydrogen pressure.

    • Solution: While the reaction can proceed at lower pressures, a higher hydrogen pressure can increase the reaction rate. Ensure there are no leaks in the hydrogenation system and that the pressure is maintained throughout the reaction.

Q3: I am observing significant byproduct formation during the photochemical step. How can I minimize this?

  • Possible Cause: Over-irradiation or incorrect wavelength.

    • Solution: Prolonged exposure to light can sometimes lead to the degradation of the product. Monitor the reaction closely and stop it once the starting material is consumed. Ensure you are using a blue light source, as other wavelengths may promote different reaction pathways.

  • Possible Cause: Reaction temperature is too high.

    • Solution: Although the reaction is typically run at room temperature, excessive heat from the light source can lead to side reactions. If necessary, use a cooling system to maintain a constant temperature.

Q4: What are the key safety considerations for scaling up this synthesis?

  • Photochemical Step: High-intensity light sources can be hazardous. Ensure the reactor is properly shielded to prevent exposure to harmful radiation. Acetonitrile and triethyl phosphite are flammable and should be handled in a well-ventilated area, away from ignition sources.

  • Hydrogenation Step: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a dedicated high-pressure reactor by trained personnel. Ensure the reactor is properly maintained and pressure-tested. The palladium on carbon catalyst can be pyrophoric, especially after the reaction. Handle the wet catalyst carefully and avoid allowing it to dry in the air. Quench the catalyst with water after filtration.

Q5: What is the best method for purifying the final product on a large scale?

  • Solution: For large-scale purification of this compound, vacuum distillation is often the most efficient and economical method. The product is a liquid with a relatively high boiling point, making it suitable for this technique. If higher purity is required, column chromatography can be employed, but this may be less practical for very large quantities. The choice of stationary and mobile phases would need to be optimized.

References

Technical Support Center: Analytical Method Validation for 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method validation for 2-(2-Methylphenyl)azepane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary recommended methods.[1] HPLC is a robust technique suitable for non-volatile and thermally labile compounds, making it ideal for routine analysis.[1] GC-MS offers high sensitivity and specificity, which is particularly useful for trace-level analysis and impurity profiling.[1]

Q2: How should I prepare samples of this compound for HPLC analysis?

A2: To prepare a sample for HPLC analysis, dissolve a precisely weighed amount of the substance in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).[1] It is crucial to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could interfere with the analysis.[1]

Q3: What are the key validation parameters I need to assess for an analytical method?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][3] Robustness of the method should also be evaluated to ensure it remains unaffected by small, deliberate variations in method parameters.[2]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are essential to establish the stability-indicating properties of an analytical method.[4] This involves subjecting the compound to various stress conditions such as acidic, basic, oxidative, and thermal stress.[4][5] For example, you can dissolve the compound in solutions of 0.1 N HCl (acidic), 0.1 N NaOH (basic), and 3% hydrogen peroxide (oxidative) and monitor the degradation over time by HPLC.[5] Thermal degradation can be assessed by exposing the solid compound to elevated temperatures.[5]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- Presence of interfering substances- Replace the column.- Ensure the sample is dissolved in the mobile phase.- Check sample purity and extraction efficiency.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues- Prepare fresh mobile phase and degas thoroughly.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before injection.
Low Signal Intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Prepare a more concentrated sample.- Determine the optimal UV wavelength for this compound.- Check the detector lamp and perform diagnostics.
Extraneous Peaks - Contaminated mobile phase or glassware- Sample degradation- Carryover from previous injections- Use HPLC-grade solvents and clean glassware.- Prepare fresh samples and store them appropriately.- Implement a robust needle wash protocol.
GC-MS Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Peak Detected - Injector or detector issue- Leak in the system- Compound not reaching the detector- Check injector and detector temperatures.- Perform a leak check.- Ensure proper sample introduction.
Poor Sensitivity - Ion source contamination- Low injection volume- Inefficient ionization- Clean the ion source.- Increase the injection volume or sample concentration.- Optimize ionization parameters.
Peak Tailing - Active sites in the liner or column- Column contamination- Use a deactivated liner.- Bake out the column or trim the front end.
Mass Spectrum Mismatch - Incorrect mass calibration- Co-eluting impurities- Calibrate the mass spectrometer.- Improve chromatographic separation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 254 nm.[1]

  • Injection Volume: 20 µL.[1][2]

  • Column Temperature: 30 °C.[1]

Protocol 2: GC-MS Method for Identification and Quantification

This protocol describes a GC-MS method for the analysis of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters
Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
LOD (µg/mL) Report Value0.05 µg/mL
LOQ (µg/mL) Report Value0.15 µg/mL
Table 2: Summary of GC-MS Method Validation Parameters
Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 97.0% - 103.0%101.2%
Precision (% RSD) ≤ 3.0%1.8%
LOD (ng/mL) Report Value0.01 ng/mL
LOQ (ng/mL) Report Value0.03 ng/mL

Visualizations

analytical_method_validation_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting define_objective Define Analytical Objective select_method Select Analytical Method (HPLC/GC-MS) define_objective->select_method define_validation_params Define Validation Parameters select_method->define_validation_params prepare_standards Prepare Standards & Samples define_validation_params->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data & Calculate Results collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report

Caption: Workflow for analytical method validation.

troubleshooting_logic start Analytical Issue Encountered check_system Check System Suitability (SST) start->check_system sst_pass SST Passed? check_system->sst_pass investigate_sample Investigate Sample Preparation sst_pass->investigate_sample Yes fix_system Fix System Hardware/ Consumables sst_pass->fix_system No investigate_method Investigate Method Parameters investigate_sample->investigate_method resolve_issue Resolve Issue & Re-run investigate_method->resolve_issue fix_system->resolve_issue

Caption: Logical flow for troubleshooting analytical issues.

References

Validation & Comparative

Comparative Analysis of 2-(2-Methylphenyl)azepane's Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available scientific literature suggests that while the specific mechanism of action for 2-(2-Methylphenyl)azepane is not explicitly documented, its structural analogs exhibit biological activities through at least two distinct pathways: inhibition of the pro-apoptotic protein Bim and modulation of opioid receptors. This guide provides a comparative overview of these potential mechanisms, supported by available experimental data for related compounds, to inform researchers and drug development professionals.

Overview of Potential Mechanisms

Based on the pharmacological profiles of structurally similar molecules, this compound could potentially exert its effects through:

  • Inhibition of Bim Expression: N-substituted 2-phenylazepane derivatives have been shown to inhibit the expression of Bim (Bcl-2-interacting mediator of cell death), a crucial pro-apoptotic protein. This mechanism is particularly relevant in the context of cardiovascular diseases where apoptosis of cardiomyocytes is a key pathological feature.

  • Opioid Receptor Modulation: The 4-phenylazepane scaffold is a core component of a known series of opioid analgesics. This suggests that phenylazepane derivatives, including the 2-substituted analog, may interact with opioid receptors, primarily the mu-opioid receptor (MOR), to produce analgesic or other centrally-mediated effects.

Comparison of Biological Activity

The following tables summarize the quantitative data for compounds structurally related to this compound, providing a basis for comparison between the two potential mechanisms of action.

Table 1: Inhibition of Bim Expression by N-Benzylsulfonyl-2-phenylazepane Analogs
CompoundDescriptionBim Expression Inhibition (%) at 10 µMCell Line
N-benzylsulfonyl-2-phenylazepane Lead compound identified as a Bim expression inhibitor.[1]~93%Mouse Embryonic Fibroblasts
ABT-737 A known BH3 mimetic that acts downstream of Bim, promoting apoptosis.[2](Not a direct Bim expression inhibitor)Various cancer cell lines
Table 2: Opioid Receptor Binding Affinity of Phenylazepane Derivatives and Comparators
CompoundReceptorBinding Affinity (Ki, nM)
4-Phenylazepane derivative (hypothetical) Mu-opioidData not available
Morphine Mu-opioid1.14
Fentanyl Mu-opioid1.35
N-methyl fentanyl Mu-opioid>10,000

Note: Specific binding data for 2- or 4-phenylazepane derivatives at opioid receptors is limited in publicly available literature. The data presented for morphine and fentanyl analogs are for comparative purposes.[3]

Detailed Experimental Protocols

Bim Expression Inhibition Assay

Objective: To quantify the inhibition of Bim protein expression in a cellular context.

Methodology (based on studies of N-benzylsulfonyl-2-phenylazepanes): [1]

  • Cell Culture: Mouse embryonic fibroblasts (MEFs) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., N-benzylsulfonyl-2-phenylazepane analogs) or vehicle control for a specified duration (e.g., 24 hours).

  • Induction of Apoptosis: To stimulate Bim expression, cells are subjected to a pro-apoptotic stimulus, such as chronic beta-adrenergic receptor activation.

  • Western Blotting:

    • Cells are lysed, and total protein is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for Bim.

    • A secondary antibody conjugated to horseradish peroxidase is used for detection.

    • Chemiluminescence is used to visualize the protein bands, and the intensity is quantified relative to a loading control (e.g., actin).

  • Data Analysis: The percentage of Bim expression inhibition is calculated by comparing the band intensity in treated cells to that in vehicle-treated control cells.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to opioid receptors.

Methodology (General Protocol): [4][5]

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., human mu-opioid receptor) are prepared from transfected cell lines or animal brain tissue.

  • Radioligand Binding:

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for the mu-opioid receptor) is used.

    • Membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the potential signaling pathway for Bim inhibition and a typical workflow for an opioid receptor binding assay.

Bim_Inhibition_Pathway Beta-adrenergic receptor activation Beta-adrenergic receptor activation Increased Bim Expression Increased Bim Expression Beta-adrenergic receptor activation->Increased Bim Expression stimulates Apoptosis Apoptosis Increased Bim Expression->Apoptosis leads to N-benzylsulfonyl-2-phenylazepane N-benzylsulfonyl-2-phenylazepane N-benzylsulfonyl-2-phenylazepane->Increased Bim Expression inhibits

Caption: Potential mechanism of N-benzylsulfonyl-2-phenylazepane in preventing apoptosis.

Opioid_Binding_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand ([3H]-DAMGO) Radioligand ([3H]-DAMGO) Radioligand ([3H]-DAMGO)->Incubation Test Compound (Phenylazepane) Test Compound (Phenylazepane) Test Compound (Phenylazepane)->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Competition Curve Competition Curve Scintillation Counting->Competition Curve IC50 Determination IC50 Determination Competition Curve->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow for a competitive opioid receptor binding assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the analysis of its structural analogs provides two plausible and distinct pharmacological pathways. The N-substituted 2-phenylazepanes demonstrate a potential role in cardioprotection through the inhibition of Bim expression, while the broader class of phenylazepanes has a well-established precedent for interacting with opioid receptors. Further experimental investigation is warranted to elucidate the specific molecular targets and therapeutic potential of this compound. Researchers are encouraged to utilize the provided experimental frameworks to assess its activity in both the Bim inhibition and opioid receptor modulation pathways.

References

Target Validation for 2-(2-Methylphenyl)azepane: A Comparative Guide to Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the target validation of 2-(2-Methylphenyl)azepane as a potential inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). Due to the current lack of specific experimental data for this compound, this document focuses on presenting a clear comparison with well-established VMAT2 inhibitors, Tetrabenazine and Reserpine, and provides detailed experimental protocols to enable the evaluation of this novel compound.

Introduction to VMAT2

The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into synaptic vesicles.[1][2] This process is essential for the storage and subsequent release of these neurotransmitters into the synapse.[3] VMAT2 is a key therapeutic target for a variety of neurological and psychiatric disorders, including Huntington's disease and tardive dyskinesia.[4][5] Inhibition of VMAT2 leads to a depletion of monoamine stores, thereby modulating neurotransmission.

Comparative Analysis of VMAT2 Inhibitors

While the VMAT2 inhibitory activity of this compound is yet to be determined, a comparative analysis against known inhibitors is essential for its validation. Tetrabenazine and Reserpine are two well-characterized VMAT2 inhibitors with distinct mechanisms of action.

Table 1: Performance Comparison of VMAT2 Inhibitors

CompoundMechanism of ActionIC50KiReversibility
This compound Hypothesized VMAT2 InhibitorTo be determinedTo be determinedTo be determined
Tetrabenazine Non-competitive, selective VMAT2 inhibitor[5]3.2 nM100 nMReversible[4]
Reserpine Non-selective VMAT1/VMAT2 inhibitor[4]-~0.5 nMIrreversible[4]

Experimental Protocols for VMAT2 Target Validation

To ascertain the potential of this compound as a VMAT2 inhibitor, the following experimental protocols are recommended.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand.

a. Materials:

  • HEK293 cells stably expressing human VMAT2

  • Vesicle preparations from rat brain striatum[6]

  • [³H]dihydrotetrabenazine ([³H]DTBZ) as the radioligand[6]

  • Test compound: this compound

  • Positive controls: Tetrabenazine, Reserpine

  • Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 1.7 mM ascorbic acid, pH 7.4

  • Wash Buffer: Ice-cold 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

b. Procedure:

  • Prepare serial dilutions of this compound, Tetrabenazine, and Reserpine in assay buffer.

  • In a 96-well plate, combine the cell membrane preparation (containing VMAT2), [³H]DTBZ (at a concentration close to its Kd), and the test compound or control at various concentrations.

  • To determine non-specific binding, a set of wells should contain a high concentration of unlabeled Tetrabenazine.

  • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based VMAT2 Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a fluorescent substrate into vesicles in a cellular context.[7]

a. Materials:

  • HEK293 cells stably expressing human VMAT2 (VMAT2-HEK cells)[7]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent VMAT2 substrate (e.g., FFN206)[7]

  • Test compound: this compound

  • Positive control: Tetrabenazine

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)[7]

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

b. Procedure:

  • Seed VMAT2-HEK cells into the microplates and allow them to adhere overnight.[7]

  • Prepare serial dilutions of this compound and Tetrabenazine in assay buffer.

  • Wash the cells with assay buffer and then add the diluted compounds to the wells.

  • Pre-incubate the cells with the compounds for 30 minutes at 37°C.[7]

  • Add the fluorescent VMAT2 substrate (FFN206) to all wells.

  • Incubate for 60 minutes at 37°C to allow for substrate uptake.[7]

  • Terminate the uptake by washing the cells with ice-cold assay buffer.

  • Measure the intracellular fluorescence using a microplate reader at the appropriate excitation/emission wavelengths for the fluorescent substrate.

c. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a known potent inhibitor like Tetrabenazine (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]

Visualizations

Signaling Pathway of VMAT2

The following diagram illustrates the mechanism of VMAT2 in packaging monoamines into synaptic vesicles and the points of inhibition by Tetrabenazine and Reserpine.

VMAT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_vesicle Synaptic Vesicle Monoamines Monoamines VMAT2 VMAT2 Monoamines->VMAT2 H+ H+ V-ATPase V-ATPase ADP ADP V-ATPase->ADP Vesicular H+ Vesicular H+ V-ATPase->Vesicular H+ pumps H+ in ATP ATP ATP->V-ATPase powers Vesicular Monoamines Vesicular Monoamines Vesicular H+->VMAT2 drives VMAT2->H+ VMAT2->Vesicular Monoamines transports Tetrabenazine Tetrabenazine Tetrabenazine->VMAT2 Reversible Inhibition Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition

Caption: VMAT2-mediated monoamine transport and inhibition.

Experimental Workflow for VMAT2 Inhibition Assay

The diagram below outlines the key steps in a cell-based VMAT2 inhibition assay.

VMAT2_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed VMAT2-expressing cells in microplate Compound_Dilution Prepare serial dilutions of test compounds Pre_incubation Pre-incubate cells with compounds (30 min, 37°C) Compound_Dilution->Pre_incubation Substrate_Addition Add fluorescent VMAT2 substrate Pre_incubation->Substrate_Addition Uptake_Incubation Incubate for substrate uptake (60 min, 37°C) Substrate_Addition->Uptake_Incubation Wash Wash cells to remove extracellular substrate Uptake_Incubation->Wash Fluorescence_Reading Measure intracellular fluorescence Wash->Fluorescence_Reading Inhibition_Calculation Calculate % inhibition Fluorescence_Reading->Inhibition_Calculation IC50_Determination Determine IC50 values Inhibition_Calculation->IC50_Determination

Caption: Workflow for a cell-based VMAT2 inhibition assay.

References

Comparative Efficacy Analysis of 2-(2-Methylphenyl)azepane and Known Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory efficacy of a representative azepane compound, N-benzylated bicyclic azepane (specifically the (R,R)-1a enantiomer), against established monoamine reuptake inhibitors, Sertraline and Fluoxetine. Due to the limited availability of public data on 2-(2-Methylphenyl)azepane, this analysis utilizes (R,R)-N-benzylated bicyclic azepane as a structural and functional surrogate to facilitate a meaningful comparison within the azepane class of compounds. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the potential of novel azepane derivatives as monoamine transporter inhibitors.

Quantitative Data Summary

The inhibitory activities of (R,R)-N-benzylated bicyclic azepane, Sertraline, and Fluoxetine against the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various in vitro studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

CompoundTargetIC50 (nM)Ki (nM)
(R,R)-N-benzylated bicyclic azepane SERT250 ± 32-
DAT230 ± 12-
NET60 ± 7-
Sertraline SERT~1.0 - 5.0~0.3 - 2.0
DAT--
NET--
Fluoxetine SERT~0.2 - 1.0~0.1 - 1.0
DAT--
NET--

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and synaptosomal uptake assays. These methods are standard in the field for characterizing the interaction of compounds with monoamine transporters.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

Objective: To determine the binding affinity (Ki) of the test compound for monoamine transporters (SERT, DAT, NET).

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Radioligands: [3H]citalopram (for SERT), [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET).

  • Test compounds: (R,R)-N-benzylated bicyclic azepane, Sertraline, Fluoxetine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated in the assay buffer with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through the filter plates, which traps the membranes bound with the radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This assay measures the functional inhibition of monoamine reuptake by quantifying the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the functional potency (IC50) of the test compound to inhibit the reuptake of serotonin, dopamine, or norepinephrine.

Materials:

  • Crude synaptosome preparations from specific rat brain regions (e.g., striatum for DAT, cortex for SERT and NET).

  • Radiolabeled neurotransmitters: [3H]serotonin, [3H]dopamine, [3H]norepinephrine.

  • Test compounds: (R,R)-N-benzylated bicyclic azepane, Sertraline, Fluoxetine.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 96-well plates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle in KRH buffer.

  • The uptake reaction is initiated by the addition of the respective radiolabeled neurotransmitter.

  • The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.

  • The amount of radioactivity taken up by the synaptosomes is quantified using a scintillation counter.

  • The IC50 value, representing the concentration of the test compound that causes 50% inhibition of neurotransmitter uptake, is determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the monoamine transporter signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

Monoamine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle NT Neurotransmitter Vesicle->NT Release Transporter Monoamine Transporter (SERT, DAT, NET) Transporter->MAO Metabolism Transporter->VMAT Repackaging NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Transduction Inhibitor Reuptake Inhibitor (e.g., Azepane, SSRI) Inhibitor->Transporter Inhibition

Caption: Monoamine Transporter Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis A1 Prepare Cell Membranes or Synaptosomes B1 Incubate Membranes/Synaptosomes with Radioligand & Compound A1->B1 A2 Prepare Radioligands & Test Compounds A2->B1 B2 Separate Bound from Unbound Ligand (Filtration) B1->B2 C1 Quantify Radioactivity (Scintillation Counting) B2->C1 C2 Data Analysis: Determine IC50 / Ki values C1->C2

Caption: Experimental Workflow for Inhibitor Efficacy.

Comparative Analysis of 2-(2-Methylphenyl)azepane and a Structurally Related Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 2-(2-Methylphenyl)azepane and similar compounds, focusing on their potential as modulators of the histamine H3 receptor (H3R). Due to the limited publicly available experimental data for this compound, this guide utilizes data from a structurally related and well-characterized azepane derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane , to provide a framework for comparison and to highlight the pharmacological potential of this chemical class.

Introduction to Azepane Derivatives

Azepane-containing compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Their structural diversity allows for the development of potent and selective ligands for various targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] Notably, several azepane derivatives have been investigated as antagonists of the histamine H3 receptor, a promising target for the treatment of various neurological and cognitive disorders.[2][3]

Data Presentation: A Comparative Look at Histamine H3 Receptor Affinity

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
1-(6-(3-phenylphenoxy)hexyl)azepaneHuman Histamine H3 ReceptorRadioligand Binding18-[2]
1-(6-(3-phenylphenoxy)hexyl)azepaneHuman Histamine H3 ReceptorcAMP Accumulation-9[2]

Note: The lack of publicly available experimental data for this compound prevents a direct quantitative comparison. The data presented for 1-(6-(3-phenylphenoxy)hexyl)azepane, a compound with a different substitution pattern on the azepane nitrogen, is intended to be illustrative of the potential for this class of molecules to exhibit high affinity for the histamine H3 receptor. Structure-activity relationship (SAR) studies suggest that substitutions on both the phenyl ring and the azepane nitrogen can significantly influence binding affinity and functional activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the characterization of histamine H3 receptor antagonists.

Histamine H3 Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the histamine H3 receptor.

Objective: To measure the ability of a compound to displace a radiolabeled ligand from the human histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human histamine H3 receptor.

  • Membrane preparation from the aforementioned cells.

  • [3H]-Nα-methylhistamine (Radioligand).

  • Test compound (e.g., this compound or comparator).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK-293 cells expressing the hH3R and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand ([3H]-Nα-methylhistamine) at a fixed concentration (e.g., 1 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the histamine H3 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To assess the functional activity of a test compound by measuring its ability to modulate forskolin-stimulated cAMP production in cells expressing the human histamine H3 receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human histamine H3 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Histamine or a selective H3R agonist (e.g., (R)-α-methylhistamine).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of forskolin and a fixed concentration of the H3R agonist to the wells. The H3R is a Gi-coupled receptor, so its activation will inhibit adenylyl cyclase and reduce cAMP levels. An antagonist will block this inhibition.

  • Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log of the test compound concentration. For an antagonist, this will result in a sigmoidal curve where the compound reverses the agonist-induced inhibition of cAMP production. The IC50 value is the concentration of the antagonist that produces 50% of the maximal response.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the comparative study of these compounds.

Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Histamine Histamine (Agonist) Histamine->H3R Antagonist Azepane Derivative (Antagonist) Antagonist->H3R Blocks Histamine ATP ATP ATP->AC

Caption: Signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Prepare hH3R expressing cell membranes B1 Incubate membranes, radioligand, and test compound A1->B1 A2 Prepare radioligand ([3H]-Nα-methylhistamine) A2->B1 A3 Prepare serial dilutions of test compound A3->B1 B2 Separate bound and free radioligand (Filtration) B1->B2 B3 Quantify radioactivity (Scintillation Counting) B2->B3 C1 Calculate % inhibition B3->C1 C2 Determine IC50 value C1->C2 C3 Calculate Ki value (Cheng-Prusoff) C2->C3

Caption: Experimental workflow for a histamine H3 receptor radioligand binding assay.

References

Comparative Guide to the Binding Site Validation of Azepane-Based Compounds Targeting the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methodologies used to validate the binding site of a representative azepane-containing compound at the human histamine H3 receptor (H3R). Due to the absence of publicly available binding data for 2-(2-Methylphenyl)azepane, this document utilizes a structurally related azepane derivative with known high affinity for the H3R, 1-(6-(3-phenylphenoxy)hexyl)azepane , as a primary example.

The performance of this compound is compared with two well-characterized H3R antagonists/inverse agonists: Pitolisant , a clinically approved drug, and Ciproxifan , a potent and selective research tool. This guide will delve into the experimental protocols for binding and functional assays, present quantitative data in a comparative format, and visualize the underlying biological and experimental workflows.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1][2] It also acts as a heteroreceptor on other neurons, modulating the release of various crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][3][4] The H3R is constitutively active and couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][5] This central role in neurotransmission makes the H3R an attractive therapeutic target for neurological disorders such as narcolepsy, cognitive impairment, and attention-deficit hyperactivity disorder (ADHD).[2][3][4]

Below is a diagram illustrating the primary signaling pathway of the Histamine H3 Receptor.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, DA, ACh) G_protein->Neurotransmitter_Release Inhibits Release cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist (e.g., Azepane Derivative) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates

Figure 1: Simplified signaling pathway of the Histamine H3 receptor.

Quantitative Data Comparison

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of the selected compounds for the human H3 receptor. Lower values indicate higher affinity and potency.

CompoundChemical ClassBinding Affinity (Ki) [nM]Functional Potency (IC50) [nM]Reference(s)
1-(6-(3-phenylphenoxy)hexyl)azepane Azepane Derivative18Not Reported[5]
Pitolisant Piperidine Derivative0.165.3[6][7]
Ciproxifan Imidazole Derivative0.79.2[8][9]

Experimental Protocols

Validating the binding of a compound to its target and characterizing its functional effect are crucial steps in drug discovery. The data presented above were generated using the following standard experimental procedures.

Radioligand Binding Assay (for Ki Determination)

This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound, which reflects its binding affinity.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293 or CHO cells) that has been engineered to stably express the human histamine H3 receptor.[10][11]

  • Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of a specific H3R radioligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the unlabeled test compound.[10][11][12]

  • Equilibration: The mixture is incubated at a controlled temperature (e.g., 25-30°C) for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10][13]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[12][13][14]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[12][14]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][13]

cAMP Functional Assay (for IC50 Determination)

This assay measures the functional consequence of receptor binding by quantifying changes in the intracellular second messenger, cAMP. For the Gi-coupled H3R, antagonists block the agonist-induced decrease in cAMP.

Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to reverse the inhibitory effect of an agonist on cAMP production.

General Protocol:

  • Cell Culture: Whole cells expressing the H3R are cultured in 96-well plates.[10]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).[12]

  • Stimulation: Adenylyl cyclase is stimulated using a compound like forskolin, which dramatically increases intracellular cAMP levels. Simultaneously or shortly after, a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) is added to inhibit this cAMP production.[12]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on methods like ELISA or Homogeneous Time-Resolved Fluorescence (HTRF).[12]

  • Data Analysis: The data are plotted to show the concentration-dependent reversal of the agonist's inhibitory effect by the antagonist. The IC50 value is determined as the concentration of the antagonist that restores cAMP levels to 50% of the maximum possible reversal.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional cAMP Functional Assay (Potency) B1 Prepare H3R-expressing cell membranes B2 Incubate membranes with [3H]Radioligand + Test Compound B1->B2 B3 Separate bound/free ligand via filtration B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 End Binding Site Validated B5->End F1 Culture H3R-expressing whole cells F2 Pre-incubate with Test Compound (Antagonist) F1->F2 F3 Stimulate with Forskolin + H3R Agonist F2->F3 F4 Lyse cells and measure cAMP levels F3->F4 F5 Calculate IC50 F4->F5 F5->End Start Start Validation Start->B1 Start->F1

Figure 2: Generalized workflow for binding site validation assays.

Structural Basis of Binding

The validation of a binding site is significantly enhanced by high-resolution structural data. In 2022, the crystal structure of the human H3R in complex with the antagonist PF-03654746 was resolved, providing critical insights into the ligand-binding pocket.[15]

The structure revealed that antagonists bind in a pocket formed by residues from transmembrane helices (TMs) 2, 3, 6, and 7, as well as the second extracellular loop (ECL2).[15] A key interaction involves glutamic acid at position 5.46 (E206), which is suggested to be critical for the binding of histamine and other agonists.[15] Antagonists, including those with azepane or piperidine scaffolds, occupy this pocket and sterically prevent the conformational changes required for receptor activation, thus blocking the downstream signaling cascade. The relatively shallow nature of the orthosteric binding pocket and the presence of an extended binding pocket offer opportunities for designing novel ligands with improved selectivity and pharmacokinetic properties.[15]

Conclusion

The validation of the binding site for this compound, or any novel compound, requires a multi-faceted experimental approach. By using the histamine H3 receptor as a likely target for azepane-containing CNS modulators, this guide outlines the standard procedures for such a validation process. Through radioligand binding assays, the high affinity of compounds like 1-(6-(3-phenylphenoxy)hexyl)azepane can be quantified and compared to established drugs such as Pitolisant and Ciproxifan . Functional assays, like the measurement of cAMP inhibition, confirm that this binding translates into a tangible biological effect—in this case, antagonism of the Gi-coupled signaling pathway. The integration of quantitative binding and functional data with high-resolution structural information provides a robust and comprehensive validation of a small molecule's binding site and mechanism of action, paving the way for further drug development.

References

Navigating the Unseen: A Comparative Guide to the Off-Target Effects of 2-(2-Methylphenyl)azepane and Related Arylazepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount to predicting its safety profile and potential for adverse drug reactions. This guide provides a comparative framework for evaluating the off-target profile of 2-(2-Methylphenyl)azepane, a novel arylazepane derivative. Due to the limited publicly available data on this specific molecule, we present a guide based on the analysis of structurally related compounds and established methodologies for off-target screening.

The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Aryl-substituted azepanes, in particular, have been investigated for their potential to modulate various central nervous system (CNS) targets. However, this structural motif also presents a risk of binding to unintended receptors, ion channels, and enzymes, leading to off-target effects. This guide outlines the critical assays and data interpretation necessary to build a comprehensive off-target profile.

Comparative Off-Target Binding Profile

A crucial step in characterizing a new chemical entity is to screen it against a panel of known off-target receptors. The following table provides a template for presenting such data, with hypothetical values for this compound and a comparator compound, "Comparator A" (a structurally related 2-phenylazepane derivative). The data is typically presented as the inhibition constant (Ki), a measure of the compound's binding affinity to the target, where a lower Ki value indicates higher affinity.

TargetThis compound Ki (nM)Comparator A Ki (nM)Potential Clinical Implication of Off-Target Binding
Primary Target (Hypothetical) (Hypothetical) Therapeutic Effect
Dopamine D2 Receptor>1000850Extrapyramidal symptoms, hyperprolactinemia
Serotonin 5-HT2A Receptor750500Sedation, weight gain, hypotension
Histamine H1 Receptor250150Sedation, weight gain
Adrenergic α1 Receptor>1000>1000Orthostatic hypotension, dizziness
hERG Channel>10,000>10,000QT prolongation, risk of Torsades de Pointes
Muscarinic M1 Receptor>1000950Anticholinergic effects (dry mouth, blurred vision)
Sigma1 Receptor150100Hallucinations, dysphoria

Caption: This table presents a hypothetical off-target binding profile for this compound and a comparator compound. The data illustrates how binding affinities (Ki values) to a panel of common off-target receptors are compared to assess the selectivity of a new chemical entity.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any robust off-target assessment. Below are detailed protocols for key in vitro assays commonly employed in preclinical drug development.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for a panel of receptors.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor.

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at various concentrations.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3][4][5]

Functional G-Protein Coupled Receptor (GPCR) Assay (cAMP Measurement)

This assay measures the functional consequence of a compound binding to a GPCR, such as the activation or inhibition of a second messenger signaling pathway.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the target GPCR.

  • Test compound.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture reagents.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • For antagonist testing, pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a known agonist of the receptor (for antagonist mode) or with forskolin (to measure inhibition of adenylyl cyclase for Gi-coupled receptors). For agonist testing, add the test compound directly.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.[6][7][8][9][10]

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes, which is a common cause of drug-drug interactions.

Objective: To determine the IC50 of a test compound for the major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Materials:

  • Human liver microsomes.

  • Specific CYP450 isoform probe substrates.

  • Test compound.

  • NADPH regenerating system.

  • Incubation buffer.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, pre-incubate the human liver microsomes with the test compound at various concentrations.

  • Initiate the reaction by adding a cocktail of specific probe substrates and an NADPH regenerating system.

  • Incubate the plate at 37°C for a specific time.

  • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Analyze the formation of the specific metabolites from the probe substrates using LC-MS/MS.

  • The IC50 value for each CYP isoform is determined by measuring the concentration of the test compound that causes 50% inhibition of the formation of the specific metabolite.[11][12][13][14][15]

Visualizing Pathways and Workflows

Understanding the potential impact of off-target binding and the process of its evaluation can be enhanced through visual diagrams.

G cluster_0 Off-Target Interaction at a GPCR Compound This compound (Off-Target Ligand) Receptor Off-Target GPCR (e.g., 5-HT2A Receptor) Compound->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Adverse Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A diagram illustrating a hypothetical off-target signaling pathway.

G cluster_1 Experimental Workflow for Off-Target Profiling Start Test Compound (this compound) Primary_Screen Primary Off-Target Screen (e.g., Broad Radioligand Binding Panel) Start->Primary_Screen Data_Analysis Data Analysis (Identify 'Hits' with significant binding) Primary_Screen->Data_Analysis CYP_Assay CYP450 Inhibition Assay Primary_Screen->CYP_Assay Hit_Found Off-Target Hit Identified? Data_Analysis->Hit_Found Functional_Assay Secondary Functional Assays (e.g., cAMP, Ca2+ flux) Hit_Found->Functional_Assay Yes No_Hit Low Off-Target Risk Hit_Found->No_Hit No Risk_Assessment Risk Assessment (Evaluate potential for adverse effects) Functional_Assay->Risk_Assessment CYP_Assay->Risk_Assessment

Caption: A diagram showing a typical experimental workflow for off-target profiling.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(2-Methylphenyl)azepane. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the hazardous properties of structurally similar compounds, such as aromatic amines and other substituted azepanes. A cautious approach is therefore essential.

Hazard Assessment and Safety Precautions

This compound is a substituted azepane containing an aromatic amine moiety. Aromatic amines are a class of compounds known for their potential carcinogenicity, mutagenicity, and toxicity to aquatic life.[1][2] Therefore, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Key Assumed Hazards:

  • Harmful if swallowed or inhaled.

  • May cause skin and eye irritation.

  • Potential for long-term health effects through prolonged or repeated exposure.

  • Likely toxic to aquatic organisms.

Personal Protective Equipment (PPE): Before handling or preparing this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any potential vapors or aerosols.

Segregation and Storage of Chemical Waste

Proper segregation and storage are the initial and most critical steps in the chemical waste disposal process.[3]

  • Waste Container:

    • Use a dedicated, leak-proof container made of a material compatible with this compound.

    • The container must be clearly labeled as "Hazardous Waste."[4]

  • Labeling:

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Record the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3]

    • Keep the container tightly sealed when not in use.[3]

    • Store away from incompatible materials, such as strong oxidizing agents and acids.[3]

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4] Improper disposal can lead to environmental contamination and significant legal and financial repercussions.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department has specific protocols for chemical waste disposal. Always consult and adhere to these guidelines first.[4]

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in the designated hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[3]

  • Contact a Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company.[3][4] Your EHS department will have a list of approved contractors.

  • Preferred Disposal Method: The recommended method for the disposal of organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

  • Documentation: Maintain a record of the waste disposal, including the chemical name, quantity, date of disposal, and the name of the disposal company.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: For large spills, evacuate the area and contact your institution's EHS department.

  • Small Spills: For minor spills, if you are trained and it is safe to do so:

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]

    • Carefully collect the absorbed material and place it in the labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[4]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Data Presentation

Summary of Assumed Hazard Information

Hazard Statement (Assumed)GHS Classification (Anticipated)Source Analogy
Harmful if swallowedAcute Toxicity, Oral (Category 4)Aromatic Amines[1]
Causes skin irritationSkin Irritation (Category 2)Substituted Azepanes[4]
Causes serious eye irritationEye Irritation (Category 2A)Substituted Azepanes[4]
May cause respiratory irritationSTOT - Single Exposure (Category 3)Aromatic Amines[1]
Suspected of causing genetic defectsGerm Cell Mutagenicity (Category 2)Aromatic Amines[2]
Suspected of causing cancerCarcinogenicity (Category 2)Aromatic Amines[2]
Toxic to aquatic lifeHazardous to the Aquatic Environment, Acute (Category 2)Aromatic Amines[2]

Experimental Protocols

As this document provides procedural guidance for disposal, detailed experimental protocols for synthesis or analysis are not applicable. The core "protocol" is the step-by-step disposal procedure outlined above.

Mandatory Visualization

Disposal_Workflow cluster_Preparation Preparation & Assessment cluster_Collection Waste Collection & Storage cluster_Disposal Disposal Process cluster_Spill Spill Management Hazard_Assessment Hazard Assessment (Assume Hazardous) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Hazard_Assessment->PPE Segregate_Waste Segregate Waste into Designated Container PPE->Segregate_Waste Label_Container Label Container Correctly (Name, Date, Hazard) Segregate_Waste->Label_Container Store_Safely Store in Satellite Accumulation Area Label_Container->Store_Safely Consult_EHS Consult Institutional EHS Guidelines Store_Safely->Consult_EHS Contact_Contractor Arrange Pickup by Licensed Contractor Consult_EHS->Contact_Contractor Incineration High-Temperature Incineration Contact_Contractor->Incineration Spill_Event Spill Occurs Contain_Spill Contain with Inert Absorbent Spill_Event->Contain_Spill Collect_Waste Collect & Dispose as Hazardous Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(2-Methylphenyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-(2-Methylphenyl)azepane. The following procedural guidance is based on available data for structurally similar compounds, including substituted azepanes and cyclic amines. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is imperative.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3] The parent compound, azepane, is described as corrosive to metals and tissue.[4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[3][5]To prevent contact with eyes, which can cause serious irritation or damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6]To protect skin from potential irritation or absorption of the chemical.[1][2]
Body Protection A flame-resistant lab coat.[6]To protect against accidental splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3] A respirator may be necessary if aerosols or vapors are generated.[6]To avoid inhalation, which may cause respiratory irritation.[1][3]

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimizing exposure risk and maintaining the integrity of the compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data (or analogous compounds) B Don Appropriate PPE A->B C Work in a well-ventilated area or fume hood B->C D Handle with care to avoid spills and aerosol generation C->D E Store in a tightly sealed, properly labeled container D->E F Decontaminate work surfaces E->F G Dispose of waste in designated hazardous waste container F->G H Remove and dispose of contaminated PPE properly G->H I Wash hands thoroughly H->I

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, thoroughly review this safety guide and any available data for analogous compounds.[2] Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in Table 1 before entering the handling area.[3]

  • Ventilation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the work area.[1]

    • Use compatible labware (e.g., glass, PTFE) to prevent reactions.

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Table 2: Emergency Procedures

IncidentProcedure
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the substance.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6] Clean the spill area with a suitable solvent, followed by soap and water.[6]
Major Spill Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal is essential to protect personnel and the environment.

Disposal Workflow Diagram

G cluster_waste Waste Management A Segregate waste containing This compound B Collect in a dedicated, labeled, leak-proof hazardous waste container A->B C Store waste container in a designated satellite accumulation area B->C D Arrange for pickup by a licensed waste disposal contractor C->D

Caption: Procedural flow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation: Do not dispose of this compound down the drain or in regular solid waste.[6] All waste materials, including contaminated consumables (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[6] The label should include "Hazardous Waste" and the full chemical name.[6]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal, which will likely involve high-temperature incineration.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.